molecular formula C10H11BrN2 B3039356 2-(6-bromo-1H-indol-2-yl)ethanamine CAS No. 1018637-87-0

2-(6-bromo-1H-indol-2-yl)ethanamine

Numéro de catalogue: B3039356
Numéro CAS: 1018637-87-0
Poids moléculaire: 239.11 g/mol
Clé InChI: BKDLPOGROBEOJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6-bromo-1H-indol-2-yl)ethanamine is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(6-bromo-1H-indol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLPOGROBEOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(6-bromo-1H-indol-2-yl)ethanamine, a significant indole-ethanamine derivative of interest to researchers and professionals in drug development. The synthesis of this compound can be approached through two main strategies: late-stage functionalization of a pre-formed 6-bromoindole core and de novo construction of the indole ring system. This document outlines the experimental protocols and quantitative data associated with these pathways.

Pathway A: Late-Stage Functionalization of 6-Bromoindole

This approach commences with the synthesis of the 6-bromoindole scaffold, which is subsequently elaborated at the C-2 position to introduce the ethanamine side chain. This is a convergent strategy that allows for the preparation of various C-2 substituted indoles from a common intermediate.

Step 1: Synthesis of 6-Bromo-1H-indole

The critical starting material, 6-bromo-1H-indole, can be synthesized via bromination of 1-(trifluoroacetyl)-1H-indole followed by hydrolysis.

Experimental Protocol:

To a solution of 1-(trifluoroacetyl)-1H-indole in a suitable solvent such as acetic acid at 0°C, N-bromosuccinimide (NBS) is added portion-wise. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified. The resulting 6-bromo-1-(trifluoroacetyl)-1H-indole is then hydrolyzed using a base, such as aqueous sodium hydroxide, with heating to yield 6-bromo-1H-indole.

StepReactantsReagents/ConditionsProductYield
1a1-(trifluoroacetyl)-1H-indoleN-bromosuccinimide, Acetic Acid, 0°C to rt6-bromo-1-(trifluoroacetyl)-1H-indoleNot specified
1b6-bromo-1-(trifluoroacetyl)-1H-indole20% aq. NaOH, reflux6-bromo-1H-indoleHigh
Step 2: Synthesis of 6-Bromo-1H-indole-2-carbaldehyde

The introduction of a functional group at the C-2 position can be achieved through various methods. One common approach involves formylation to produce the corresponding aldehyde.

Experimental Protocol:

6-Bromo-1H-indole can be formylated using a Vilsmeier-Haack reaction. To a solution of 6-bromo-1H-indole in dry dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature before being heated. After completion, the reaction is quenched with ice water and neutralized to precipitate the product, 6-bromo-1H-indole-2-carbaldehyde.

StepReactantReagents/ConditionsProductYield
26-bromo-1H-indolePOCl₃, DMF, 0°C to heat6-bromo-1H-indole-2-carbaldehydeNot specified
Step 3: Synthesis of 1-Bromo-2-(2-nitrovinyl)-1H-indole (Henry Reaction)

The aldehyde is then condensed with nitromethane in a Henry reaction to form the nitrovinyl intermediate.

Experimental Protocol:

A mixture of 6-bromo-1H-indole-2-carbaldehyde and nitromethane is treated with a base, such as ammonium acetate or an amine base like triethylamine, in a suitable solvent like acetic acid or ethanol. The reaction mixture is heated to reflux. Upon cooling, the product, 1-bromo-2-(2-nitrovinyl)-1H-indole, precipitates and can be collected by filtration.

StepReactantsReagents/ConditionsProductYield
36-bromo-1H-indole-2-carbaldehyde, NitromethaneAmmonium acetate, Acetic acid, reflux1-bromo-2-(2-nitrovinyl)-1H-indoleGood
Step 4: Reduction to this compound

The final step is the reduction of the nitrovinyl group to the desired ethanamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Experimental Protocol:

To a suspension of LiAlH₄ in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether at 0°C, a solution of 1-bromo-2-(2-nitrovinyl)-1H-indole in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to yield this compound.

StepReactantReagents/ConditionsProductYield
41-bromo-2-(2-nitrovinyl)-1H-indoleLiAlH₄, THF, 0°C to rtThis compoundNot specified

digraph "Pathway_A" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

A[label="6-Bromo-1H-indole", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="6-Bromo-1H-indole-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1-Bromo-2-(2-nitrovinyl)-1H-indole", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B[label="POCl3, DMF"]; B -> C [label="CH3NO2, NH4OAc"]; C -> D [label="LiAlH4, THF"]; }

Diagram 1: Late-stage functionalization pathway.

Pathway B: De Novo Synthesis via Fischer Indole Synthesis

This strategy involves constructing the 6-bromoindole ring system from an acyclic precursor that already contains the necessary carbon and nitrogen atoms for the ethanamine side chain. The Fischer indole synthesis is a classic and versatile method for indole formation.

Conceptual Framework

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the required starting materials would be 4-bromophenylhydrazine and a carbonyl compound containing a protected aminoethyl group, such as 4-aminobutanal diethyl acetal.[1][2] The reaction proceeds through a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

Step 1: Formation of the Hydrazone

Conceptual Protocol:

4-Bromophenylhydrazine is condensed with 4-aminobutanal diethyl acetal in a suitable solvent, often with mild acid catalysis, to form the corresponding hydrazone. The amino group on the butanal derivative would likely require protection (e.g., as a phthalimide or a carbamate) prior to this step to prevent side reactions.

Step 2: Fischer Indolization

Conceptual Protocol:

The formed hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, and heated. This induces the cyclization and aromatization to form the protected this compound.

Step 3: Deprotection

Conceptual Protocol:

The final step would involve the removal of the protecting group from the amine to yield the target compound. The deprotection conditions would depend on the specific protecting group used.

StepReactantsReagents/Conditions (Proposed)Product
14-Bromophenylhydrazine, Protected 4-aminobutanal acetalMild acid (e.g., AcOH)Hydrazone intermediate
2Hydrazone intermediateStrong acid (e.g., PPA), heatProtected this compound
3Protected this compoundDeprotection reagentsThis compound

digraph "Pathway_B" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

A [label="4-Bromophenylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protected\n4-aminobutanal acetal", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Protected this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

{rank=same; A; B;} A -> C; B -> C; C -> D [label="Acid catalyst, heat"]; D -> E [label="Deprotection"]; }

Diagram 2: De novo synthesis via Fischer Indolization.

Summary and Comparison of Pathways

FeaturePathway A: Late-Stage FunctionalizationPathway B: De Novo Synthesis
Starting Materials 6-Bromo-1H-indole4-Bromophenylhydrazine, protected 4-aminobutanal
Key Reactions Formylation, Henry reaction, Nitro reductionHydrazone formation, Fischer indole synthesis
Advantages Convergent, potentially higher overall yields, well-established transformations.Potentially shorter route if suitable precursors are available.
Challenges Control of regioselectivity at C-2, handling of potent reagents like LiAlH₄.Potential for side reactions during indolization, need for protecting groups.

Both pathways offer viable routes to this compound. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Pathway A is generally more documented for related structures, while Pathway B offers a more direct construction of the core structure. Further optimization of reaction conditions would be necessary to achieve high yields and purity for either route.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-(6-bromo-1H-indol-2-yl)ethanamine (CAS No: 1018637-87-0). Due to a scarcity of publicly available experimental data for this specific isomer, this document aggregates available information, presents predicted property values, and details the standard experimental protocols for their determination. Furthermore, based on the structural characteristics of the molecule as an indole-ethylamine derivative, a potential biological context involving serotonin receptor signaling is explored and visualized. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound.

Introduction

This compound is a halogenated indole-ethylamine derivative. The indole scaffold is a prominent feature in a multitude of biologically active natural products and synthetic compounds. The ethanamine side chain at the 2-position of the indole ring classifies it as a tryptamine analogue. The introduction of a bromine atom at the 6-position is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn influence the compound's pharmacokinetic and pharmacodynamic profile[1]. Understanding the core physicochemical properties of this molecule is therefore a critical first step in evaluating its potential for further investigation in drug discovery and development.

Physicochemical Properties

A comprehensive search of the scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for this compound. The following tables summarize the basic molecular information and computationally predicted properties. It is crucial to note that these predicted values should be confirmed by experimental determination.

Table 1: General Information
IdentifierValueSource
IUPAC Name This compound-
CAS Number 1018637-87-0[1]
Molecular Formula C₁₀H₁₁BrN₂[1]
Molecular Weight 239.11 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Br)NC(=C2)CCN-
InChI Key BKDLPOGROBEOJM-UHFFFAOYSA-N[1]
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Melting Point Not Available-
Boiling Point Not Available-
pKa (most basic) ~9.5 - 10.5Predicted for the primary amine.
logP ~2.5 - 3.5Indicates moderate lipophilicity.
Aqueous Solubility LowExpected to be poorly soluble in water.

Note: Predicted values are estimations from computational models and require experimental validation.

Potential Biological Context: Serotonin Receptor Signaling

Tryptamine and its derivatives are well-known for their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Given the structural similarity of this compound to serotonin and other tryptamines, it is hypothesized that this compound may also act as a ligand for one or more serotonin receptor subtypes. Serotonin receptors are a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), which are involved in a vast array of physiological and pathophysiological processes.[2][3]

The major GPCR-mediated serotonin signaling pathways involve coupling to Gq, Gi, or Gs proteins, leading to distinct downstream cellular responses.[2][4]

Hypothesized Serotonin Receptor Signaling Pathways

Below are diagrams illustrating the three primary signaling cascades that could potentially be modulated by this compound, assuming it binds to a serotonin GPCR.

Gq_Pathway Ligand This compound Receptor 5-HT Receptor (e.g., 5-HT2A/2C) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized Gq-coupled serotonin receptor signaling pathway.

Gi_Pathway Ligand This compound Receptor 5-HT Receptor (e.g., 5-HT1A/1D) Ligand->Receptor Binds Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Hypothesized Gi-coupled serotonin receptor signaling pathway.

Gs_Pathway Ligand This compound Receptor 5-HT Receptor (e.g., 5-HT4/6/7) Ligand->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Hypothesized Gs-coupled serotonin receptor signaling pathway.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted physicochemical properties, this section provides detailed methodologies for key experiments.

Generalized Experimental Workflow

The determination of the core physicochemical properties typically follows a structured workflow to ensure data quality and reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Processing & Reporting Compound Synthesize & Purify This compound QC Quality Control (NMR, MS, HPLC) Compound->QC MeltingPoint Melting Point Determination QC->MeltingPoint pKa pKa Determination (Potentiometric Titration) QC->pKa LogP logP Determination (Shake-Flask Method) QC->LogP Solubility Aqueous Solubility Determination QC->Solubility Analysis Data Analysis & Interpretation MeltingPoint->Analysis pKa->Analysis LogP->Analysis Solubility->Analysis Report Technical Report Generation Analysis->Report

Caption: Generalized workflow for physicochemical property determination.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if needed)

  • The purified solid sample of this compound

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the capillary tube by tapping the open end into the sample powder until a small amount of the compound enters the tube.

  • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable functional groups.

Materials:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • The purified sample of this compound

  • Deionized water (degassed)

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Prepare a solution of the sample (e.g., 1 mM) in deionized water. A co-solvent may be used if solubility is low, but this will affect the pKa value.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.

  • Immerse the pH electrode in the solution and begin stirring.

  • If the compound is a base (as expected for an amine), titrate with standardized HCl. If it were an acid, you would titrate with NaOH.

  • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

  • Repeat the titration at least three times to ensure reproducibility.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of lipophilicity.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

  • The purified sample of this compound

Procedure:

  • Prepare a stock solution of the compound in the aqueous phase.

  • Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a vial (e.g., equal volumes).

  • Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method with a pre-established calibration curve.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

  • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Aqueous Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous medium at a specific temperature.

Materials:

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Filtration or centrifugation equipment to separate undissolved solid

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

  • The purified solid sample of this compound

Procedure (Thermodynamic Solubility):

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

  • Carefully take an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method with a pre-established calibration curve.

  • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

This technical guide has compiled the available information on the physicochemical properties of this compound. While experimental data is currently lacking, this document provides a foundation for future research by presenting predicted properties, outlining detailed experimental protocols for their determination, and proposing a plausible biological context based on its chemical structure. The provided workflows and hypothetical signaling pathways serve as a roadmap for researchers aiming to characterize this compound and explore its potential in drug discovery. Experimental validation of the predicted properties and hypothesized biological activities is a critical next step in elucidating the scientific value of this molecule.

References

The Enigmatic Mechanism of Action of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Predictive Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of late 2025, a comprehensive review of publicly available scientific literature reveals a significant gap in the pharmacological characterization of 2-(6-bromo-1H-indol-2-yl)ethanamine. There is no specific data regarding its mechanism of action, receptor binding affinities, or in vivo/in vitro functional activity. The information presented herein is a predictive analysis based on the known pharmacology of its structural isomer, 2-(6-bromo-1H-indol-3-yl)ethanamine (6-bromotryptamine), and the broader structure-activity relationships of substituted tryptamines. This document is intended to guide future research and should not be considered a definitive description of the compound's biological activity.

Introduction

This compound is a halogenated indole derivative. Its core structure, an indole ring with an ethylamine side chain, is a common scaffold for compounds with significant neurological activity. The presence of a bromine atom at the 6-position of the indole ring is anticipated to modulate its pharmacological profile. Due to the absence of direct experimental data, this whitepaper will explore the potential mechanism of action by examining closely related analogs, primarily focusing on the well-studied tryptamine (3-ethylamineindole) derivatives. The isomeric position of the ethylamine side chain (at position 2 instead of 3) is a critical structural difference that will be considered in the predictive analysis.

Predicted Pharmacological Target: Serotonin Receptors

The vast majority of psychoactive tryptamines exert their effects through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2][3] These G-protein coupled receptors are integral to a wide array of physiological and cognitive processes. Based on the pharmacology of 6-bromotryptamine and other 6-substituted tryptamines, the primary target for this compound is likely to be the 5-HT receptor family, with a particular emphasis on the 5-HT2A subtype.

Insights from the Structural Isomer: 6-Bromotryptamine

Research into 6-bromotryptamine and its N-acylated derivatives has provided evidence for their interaction with the 5-HT2A receptor. A study on N-acylated 6-bromotryptamines demonstrated that these compounds act as antagonists at the 5-HT2A receptor.[4][5] This suggests that the 6-bromo-substituted tryptamine scaffold has an affinity for this receptor, and that modifications to the ethylamine side chain can modulate its functional activity (i.e., whether it acts as an agonist or an antagonist).

Quantitative Data for 6-Bromo-N-acyltryptamine Analogs

The following table summarizes the 5-HT2A receptor antagonist activity of a series of N-acylated 6-bromotryptamines. This data is presented to illustrate the type of quantitative information required to characterize the mechanism of action of the target compound.

CompoundAcyl Chain Length5-HT2A Receptor Antagonist Activity (% Inhibition at 10 µM)
6-bromo-N-acetyltryptamineC2Weak
6-bromo-N-propionyltryptamineC3Moderate
6-bromo-N-butyryltryptamineC4Increased
6-bromo-N-pentanoyltryptamineC5Further Increased
6-bromo-N-hexanoyltryptamineC6Most Potent
6-bromo-N-heptanoyltryptamineC7Decreased
6-bromo-N-octanoyltryptamineC8Further Decreased

Data adapted from a study on 6-bromotryptamine derivatives.[4][5]

Structure-Activity Relationship (SAR) Considerations

The biological activity of tryptamine derivatives is heavily influenced by their structural features:

  • Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus significantly impact receptor affinity and selectivity. Halogenation, such as the bromine at the 6-position, can alter the electronic properties of the indole ring and influence how it interacts with the receptor binding pocket.

  • Position of the Ethylamine Side Chain: The location of the ethylamine side chain is critical. Tryptamines, with the side chain at position 3, are well-known to interact with serotonin receptors. The placement of this chain at position 2 in the target compound represents a significant structural deviation. This could lead to a different binding orientation within the receptor or a preference for different receptor subtypes altogether. It is plausible that this structural change could result in a loss of affinity for serotonergic receptors or recruitment of other, currently unknown, targets.

  • N-Alkylation of the Ethylamine Side Chain: While the primary amine of this compound is unsubstituted, modifications at this position in related compounds are known to drastically alter pharmacological activity.

Proposed Signaling Pathway

Assuming the compound interacts with the 5-HT2A receptor, it would likely modulate the canonical Gq/11 signaling pathway. Agonist binding to the 5-HT2A receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Below is a DOT script representation of this hypothetical signaling pathway.

5HT2A_Signaling_Pathway Ligand This compound (Hypothetical Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Experimental_Workflow Start This compound Binding_Assay Radioligand Binding Assays (Receptor Panel Screening) Start->Binding_Assay High_Affinity High Affinity (Low Ki) Binding_Assay->High_Affinity Low_Affinity Low/No Affinity Binding_Assay->Low_Affinity High_Affinity->Low_Affinity No Functional_Assay Functional Assays (e.g., Ca2+ Mobilization, IP Accumulation) High_Affinity->Functional_Assay Yes Activity Determine Functional Activity (Agonist, Antagonist, etc.) Functional_Assay->Activity Agonist Agonist Activity Activity->Agonist Agonist Antagonist Antagonist Activity Activity->Antagonist Antagonist No_Activity No Functional Activity Activity->No_Activity None In_Vivo In Vivo Studies (e.g., Behavioral Models) Agonist->In_Vivo Antagonist->In_Vivo Conclusion Elucidate Mechanism of Action In_Vivo->Conclusion

References

An In-depth Technical Guide to 2-(6-bromo-1H-indol-2-yl)ethanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. The substitution pattern on the indole ring plays a crucial role in defining the pharmacological profile of these molecules. This technical guide focuses on 2-(6-bromo-1H-indol-2-yl)ethanamine and its derivatives, a class of compounds with significant potential for therapeutic applications. While specific data for the parent compound is limited in publicly available literature, this document will provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for its close analogs and related 6-bromoindole derivatives. The insights gathered from these related compounds provide a strong foundation for the exploration and development of novel therapeutics based on the this compound scaffold.

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The two primary retrosynthetic disconnections involve either the late-stage introduction of the ethanamine side chain onto a pre-formed 6-bromoindole core or the construction of the indole ring from a precursor already bearing the necessary functionalities.[1]

Pathway A: Late-Stage Introduction of the Ethanamine Side Chain

This is a common and versatile approach that begins with the synthesis of 6-bromoindole.[1] The ethanamine moiety is then introduced at the C-2 position.

  • Acylation-Reduction Sequence: The 6-bromoindole can be acylated at the C-2 position using a suitable acylating agent, followed by reduction of the resulting carbonyl group to the corresponding ethanamine.

  • Alkylation-Reduction Sequence: Direct alkylation at the C-2 position can be achieved, often employing transition metal catalysis. Alternatively, a cyanomethyl group can be introduced at the C-2 position, which is then reduced to the primary amine.

Pathway B: Building the Indole Ring from a Pre-functionalized Precursor

This strategy involves starting with a benzene derivative that already contains a bromine atom and a precursor to the ethanamine side chain. The indole ring is then formed through a cyclization reaction, such as the Fischer indole synthesis.[1]

G cluster_0 Pathway A: Late-Stage Side Chain Introduction cluster_1 Pathway B: Indole Ring Formation 6-Bromoindole 6-Bromoindole Acylation/Alkylation at C-2 Acylation/Alkylation at C-2 6-Bromoindole->Acylation/Alkylation at C-2 Intermediate Intermediate Acylation/Alkylation at C-2->Intermediate Reduction Reduction Intermediate->Reduction Target_A This compound Reduction->Target_A Bromo-substituted Phenylhydrazine Bromo-substituted Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Bromo-substituted Phenylhydrazine->Fischer Indole Synthesis Ketone/Aldehyde with Ethanamine Precursor Ketone/Aldehyde with Ethanamine Precursor Ketone/Aldehyde with Ethanamine Precursor->Fischer Indole Synthesis Target_B This compound Fischer Indole Synthesis->Target_B

Caption: General synthetic strategies for this compound.

Pharmacological Activities

While direct pharmacological data for this compound is not extensively documented, research on its analogs, particularly those with the 6-bromoindole scaffold, reveals significant biological activities in several key areas.

Antimicrobial and Antibiotic-Enhancing Activity

A number of 6-bromoindole derivatives have demonstrated potent antimicrobial properties and the ability to enhance the efficacy of existing antibiotics.[2][3] This is particularly relevant in the context of rising antimicrobial resistance.

Table 1: Antimicrobial Activity of 6-Bromoindolglyoxylamido Derivatives [4]

CompoundTarget OrganismMIC (µM)
6-bromoindolglyoxylamido-spermine (3) Staphylococcus intermedius3.125
Staphylococcus aureus6.25
Candida albicans17.2
Cryptococcus neoformans1.1

The mechanism of action for some of these compounds is believed to involve the rapid permeabilization and depolarization of the bacterial membrane.[2] Furthermore, certain 6-bromoindole derivatives have been identified as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress.[3] Inhibition of this enzyme can potentiate the activity of antibiotics like gentamicin.[3]

Serotonin Receptor Binding Affinity

The ethanamine side chain on an indole nucleus is a classic pharmacophore for serotonin (5-HT) receptors. While binding data for the this compound is not available, studies on closely related marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines provide valuable insights into the likely serotonergic activity of this class of compounds. These analogs have shown high nanomolar affinity for several serotonin receptor subtypes.[5]

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamine Analogs [5]

Compound5-HT1A5-HT1B/1D5-HT2B5-HT65-HT7
2a (5-bromo) >1000480120230350
2c (5-chloro) >1000620180310420
2d (5-iodo) >1000390110200310
2e (5-fluoro) >1000710210350480

The data suggests that halogen substitution on the indole ring is compatible with binding to various serotonin receptors, with a notable affinity for the 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes.[5]

Signaling Pathways

Given the structural similarity to serotonin and the binding affinity of analogs to serotonin receptors, it is plausible that this compound derivatives could modulate serotonergic signaling pathways. Many serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

G Ligand This compound Analog GPCR Serotonin Receptor (e.g., 5-HT1/2/6/7) Ligand->GPCR Binding & Activation G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Coupling Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction G Start Start: 6-Bromoindole Alkylation Alkylation Start->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Reduction Reduction Amide_Coupling->Reduction Deprotection Deprotection Reduction->Deprotection End Final Product: Purified Derivative Deprotection->End

References

An In-depth Technical Guide to 2-(6-bromo-1H-indol-2-yl)ethanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole and its derivatives are of paramount importance in the fields of medicinal chemistry and drug discovery, forming the core structure of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The indole nucleus is a key pharmacophore, and its substitution can significantly modulate the biological activity of the resulting compounds. This guide focuses on a specific derivative, 2-(6-bromo-1H-indol-2-yl)ethanamine, providing a detailed exploration of its synthesis, physicochemical properties, and potential pharmacological relevance.

The presence of a bromine atom at the C-6 position and an ethanamine side chain at the C-2 position of the indole ring suggests that this molecule may possess unique biological properties. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[2] The 2-aminoethylindole moiety is a classic feature of many tryptamine derivatives known to interact with various receptors in the central nervous system.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel indole derivatives.

Physicochemical and Spectroscopic Data

While experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure. For comparative purposes, data for the isomeric 2-(6-bromo-1H-indol-3-yl)ethanamine is also presented.

PropertyThis compound2-(6-bromo-1H-indol-3-yl)ethanamine
CAS Number 1018637-87-0[2]96624-18-9[3]
Molecular Formula C10H11BrN2C10H11BrN2[3]
Molecular Weight 239.11 g/mol [2]239.11 g/mol [3]
Appearance Predicted: SolidYellow to brown solid[3]
Storage Temperature 2-8°C[3]

Spectroscopic data for tryptamine (3-(2-aminoethyl)indole) can be used as a reference for interpreting the spectra of its derivatives.[4] Key spectral features would include characteristic signals for the indole ring protons and the ethylamine side chain in ¹H and ¹³C NMR, as well as distinct vibrational bands in IR spectroscopy corresponding to N-H, C-H, and C=C bonds.[4]

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of the 6-bromoindole core followed by the introduction of the ethanamine side chain at the C-2 position.

Synthesis of the 6-Bromoindole Core

A common and versatile method for the synthesis of substituted indoles is the Fischer Indole Synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

G 4-Bromophenylhydrazine 4-Bromophenylhydrazine Phenylhydrazone_intermediate Phenylhydrazone_intermediate 4-Bromophenylhydrazine->Phenylhydrazone_intermediate Condensation Aldehyde_or_Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone->Phenylhydrazone_intermediate 6-Bromoindole 6-Bromoindole Phenylhydrazone_intermediate->6-Bromoindole Acid-catalyzed cyclization (e.g., H2SO4, PPA) G cluster_0 Acylation-Reduction Pathway 6-Bromoindole 6-Bromoindole 2-Acyl-6-bromoindole 2-Acyl-6-bromoindole 6-Bromoindole->2-Acyl-6-bromoindole Friedel-Crafts Acylation (e.g., with acetyl chloride/AlCl3) Acylating_agent Acylating_agent Acylating_agent->2-Acyl-6-bromoindole Target_Compound This compound 2-Acyl-6-bromoindole->Target_Compound Reduction (e.g., LiAlH4) Reducing_agent Reducing_agent Reducing_agent->Target_Compound G Target_Compound This compound GPCR G-Protein Coupled Receptor (e.g., 5-HT Receptor) Target_Compound->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular_Response Second_Messenger->Cellular_Response

References

Spectroscopic and Synthetic Profile of 2-(6-Bromo-1H-indol-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-bromo-1H-indol-2-yl)ethanamine is a halogenated indole derivative belonging to the tryptamine family. Tryptamines are a class of monoamine alkaloids that share a common chemical structure and are known for their diverse biological activities, often interacting with various neurotransmitter systems. The introduction of a bromine atom at the 6-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available spectroscopic data for this compound, a detailed synthetic protocol, and a visualization of a potential signaling pathway.

Spectroscopic Data

Due to the limited availability of experimental data in public databases, the following spectroscopic information is based on predicted values. These predictions are generated using advanced computational algorithms and serve as a valuable reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15br s1HNH -indole
7.55d1HAr-H 4
7.30d1HAr-H 7
7.10dd1HAr-H 5
6.25s1HCH -3
3.10t2HCH ₂-CH₂NH₂
2.95t2HCH₂-CH ₂NH₂
1.50br s2HNH

Solvent: CDCl₃, Frequency: 400 MHz. Predicted data should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
140.5C -2
136.0C -7a
125.0C -3a
122.5C -5
121.0C -4
115.0C -6
112.0C -7
100.0C -3
41.0C H₂-CH₂NH₂
30.0CH₂-C H₂NH₂

Solvent: CDCl₃, Frequency: 100 MHz. Predicted data should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (amine and indole)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1620-1600MediumC=C stretch (aromatic)
1580-1560MediumN-H bend (amine)
1470-1450StrongC-H bend (aliphatic)
880-860StrongC-H bend (aromatic, out-of-plane)
650-550MediumC-Br stretch

Predicted data should be confirmed by experimental analysis.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
238/240100/98[M]⁺ (isotopic pattern for Br)
209/21140/39[M - CH₂NH₂]⁺
13060[M - Br - CH₂NH₂]⁺

Ionization method: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Experimental Protocols

The synthesis of 2-substituted indoles can be challenging due to the preferential reactivity of the 3-position. The following protocol describes a plausible multi-step synthesis for this compound starting from commercially available 6-bromoindole.

Synthesis Workflow

Synthesis_Workflow A 6-Bromoindole B 1-(tert-Butoxycarbonyl)-6-bromo-1H-indole A->B Boc₂O, DMAP C 1-(tert-Butoxycarbonyl)-6-bromo-1H-indole-2-carbaldehyde B->C Vilsmeier-Haack or Lithiation then DMF D 1-(tert-Butoxycarbonyl)-6-bromo-2-(2-nitrovinyl)-1H-indole C->D Nitromethane, Base E 2-(2-Aminoethyl)-1-(tert-butoxycarbonyl)-6-bromo-1H-indole D->E LiAlH₄ or H₂, Pd/C F This compound E->F TFA or HCl

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology
  • Protection of the Indole Nitrogen: 6-Bromoindole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM) to yield 1-(tert-butoxycarbonyl)-6-bromo-1H-indole. This protection step is crucial to direct subsequent functionalization to the 2-position.

  • Formylation at the 2-Position: The protected indole can be formylated at the 2-position using a Vilsmeier-Haack reaction (POCl₃, DMF) or by lithiation at the 2-position with a strong base like n-butyllithium followed by quenching with N,N-dimethylformamide (DMF). This yields 1-(tert-butoxycarbonyl)-6-bromo-1H-indole-2-carbaldehyde.

  • Henry Reaction: The aldehyde is then subjected to a Henry reaction with nitromethane in the presence of a base (e.g., ammonium acetate or an amine base) to form the corresponding nitrovinyl derivative, 1-(tert-butoxycarbonyl)-6-bromo-2-(2-nitrovinyl)-1H-indole.

  • Reduction of the Nitro Group: The nitrovinyl compound is reduced to the corresponding amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst). This step yields 2-(2-aminoethyl)-1-(tert-butoxycarbonyl)-6-bromo-1H-indole.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to afford the target compound, this compound.

Potential Signaling Pathway

Many tryptamine derivatives are known to interact with serotonin (5-HT) receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. The following diagram illustrates a generalized signaling pathway for a Gq-coupled 5-HT receptor, a potential target for this compound.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor (Gq-coupled) G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Ligand This compound Ligand->Receptor binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Generalized Gq-coupled 5-HT receptor signaling pathway.

Disclaimer

The spectroscopic data presented in this document are predicted and have not been experimentally verified. The proposed synthetic protocol is based on established chemical principles for the synthesis of related compounds and may require optimization. The signaling pathway is a generalized representation and the specific biological activity of this compound requires experimental validation. This document is intended for informational purposes for research and development professionals and should not be used for diagnostic or therapeutic purposes.

Solubility Profile of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the solubility of 2-(6-bromo-1H-indol-2-yl)ethanamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public data, this document provides a framework for understanding its potential solubility characteristics based on the properties of related indole derivatives and outlines a comprehensive, generalized protocol for its experimental determination.

Executive Summary

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. While specific values are not available, the general behavior of indole-containing compounds suggests that solubility is likely to be higher in organic solvents compared to aqueous solutions. To empower researchers to fill this data gap, this guide presents a detailed, generalized experimental protocol for determining the equilibrium solubility of this and similar compounds, utilizing the widely accepted shake-flask method.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in various solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Data not availableData not available
Phosphate-Buffered Saline (PBS) pH 7.425Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Acetonitrile25Data not availableData not available

Physicochemical Properties of Indole Derivatives

Indole and its derivatives are generally characterized by low solubility in water but are soluble in organic solvents such as ethanol and ether. The introduction of a bromine atom, an electron-withdrawing group, can influence physicochemical properties such as lipophilicity and, consequently, solubility.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] The following is a generalized protocol that can be adapted for this compound.

1. Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

2. Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile) of high purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3. Procedure:

  • Preparation of Solvent: Prepare the desired solvents. For buffered solutions like PBS, ensure the pH is accurately adjusted.

  • Addition of Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Addition of Solvent: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[1]

  • Phase Separation: After the incubation period, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[1][3] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Data Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[4]

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow A Preparation of Materials (Compound, Solvents) B Addition of Excess Compound to Vial A->B C Addition of Known Volume of Solvent B->C D Equilibration (Shaking at Constant Temperature) C->D E Phase Separation (Centrifugation/Filtration) D->E F Sample Dilution E->F G Quantitative Analysis (e.g., HPLC) F->G H Data Calculation and Reporting G->H

Figure 1. Experimental workflow for solubility determination.

Signaling Pathways

A review of the available literature did not identify any specific, well-characterized signaling pathways directly modulated by this compound. Indole derivatives are known to participate in a wide range of biological activities, and some have been investigated for their effects on pathways related to cancer and neurological disorders.[5][6] However, without specific data for the compound , a diagrammatic representation of a signaling pathway would be speculative and has been omitted. Researchers are encouraged to investigate the biological activity of this compound to elucidate its mechanism of action.

References

Potential Therapeutic Targets of 2-(6-bromo-1H-indol-2-yl)ethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 2-(6-bromo-1H-indol-2-yl)ethanamine. Due to the limited direct experimental data on this specific molecule, this document leverages an inferential approach based on the well-established pharmacology of structurally related 2-substituted tryptamines and indole derivatives. The primary predicted targets are within the serotonergic system, with potential modulatory effects on other receptor families and cellular pathways. This guide outlines these potential targets, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols for future investigation, and provides visual diagrams of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a halogenated indole derivative belonging to the tryptamine class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and approved drugs.[1][2][3] The presence of a bromine atom at the 6-position and an ethanamine side chain at the 2-position suggests potential interactions with various biological targets. This guide explores the most probable therapeutic applications by analyzing the structure-activity relationships (SAR) of analogous compounds.

Predicted Therapeutic Targets

Based on the pharmacology of structurally similar 2-substituted tryptamines, the primary potential therapeutic targets for this compound are predicted to be serotonin (5-HT) receptors . The ethanamine side chain is a common feature of tryptamines that interact with these receptors.[4]

Serotonin Receptors

The serotonergic system is implicated in a wide array of physiological and pathological processes, making it a rich source of therapeutic targets for neurological and psychiatric disorders.[5]

  • 5-HT6 Receptors: Studies on 2-alkyl-5-methoxytryptamines have demonstrated that substitution at the indole 2-position is well-tolerated and can lead to potent and selective 5-HT6 receptor agonists.[6][7][8] For instance, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds with high affinity to human 5-HT6 receptors and acts as a full agonist.[6][7][8] This suggests that this compound could also modulate 5-HT6 receptor activity.

  • 5-HT2A Receptors: The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics. The structure-activity relationship of tryptamine derivatives at this receptor is well-documented, with various substitutions on the indole ring influencing binding affinity and functional activity.[9] N-benzyltryptamine, a tryptamine derivative, shows affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[10]

  • 5-HT1B/1D Receptors: A series of 2,5-substituted tryptamine derivatives have been developed as vascular 5-HT1B/1D receptor antagonists.[11] The inclusion of an electron-withdrawing group at the 2-position of the indole ring was found to be crucial for antagonism.[11] The bromine atom in this compound could potentially confer antagonistic properties at these receptors.

Other Potential Targets

While the serotonergic system is the most probable target, the indole moiety is also found in compounds with other biological activities.

  • Antimicrobial and Anti-biofilm Activity: Some indole derivatives have shown promise as antimicrobial agents. For example, 2-(6-bromo-1H-indol-3-yl)ethanamine, an isomer of the compound of interest, has been investigated for its potential as an antibiotic adjuvant.

  • Anti-leishmanial Activity: Bisindole derivatives, including those with a 6-bromo substitution, have been explored for their activity against Leishmania infantum.[12]

  • Anti-inflammatory and Anti-cancer Activity: Various indole derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties, targeting pathways such as cytokine production and apoptosis.[13]

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes binding affinities (Ki) and functional activities (EC50/IC50) of structurally related 2-substituted tryptamines at various serotonin receptors. This data can serve as a benchmark for the future evaluation of this compound.

CompoundReceptorKi (nM)EC50/IC50 (nM)Functional ActivityReference
2-Ethyl-5-methoxy-N,N-dimethyltryptamineh5-HT6163.6 (Kact)Full Agonist[6][7]
2-Methyl-5-methoxy-N,N-dimethyltryptamineh5-HT680--[7]
2-Phenyl-5-methoxy-N,N-dimethyltryptamineh5-HT620-Antagonist[6][7]
N-Benzyltryptamine5-HT2A245162Partial Agonist (62%)[10]
N-Benzyltryptamine5-HT2B100--[10]
N-Benzyltryptamine5-HT2C18650Full Agonist (121%)[10]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for a panel of receptors, particularly serotonin receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human 5-HT6 receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) is used.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]LSD for 5-HT6 receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay for Gs-coupled Receptors)

Objective: To determine the functional activity (agonist or antagonist) of the test compound at a specific receptor.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest (e.g., HEK293 cells with the 5-HT6 receptor) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathways

Serotonin_Receptor_Signaling cluster_5HT6 5-HT6 Receptor Signaling (Gs-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) 5-HT Serotonin or This compound (Agonist) 5-HT6R 5-HT6 Receptor 5-HT->5-HT6R Gs Gs Protein 5-HT6R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates 5-HT_2A Serotonin or This compound (Agonist) 5-HT2AR 5-HT2A Receptor 5-HT_2A->5-HT2AR Gq Gq Protein 5-HT2AR->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates

Caption: Predicted signaling pathways for this compound.

Experimental Workflow

Experimental_Workflow Compound This compound Primary_Screen Primary Screen: Radioligand Binding Assays (Panel of Serotonin Receptors) Compound->Primary_Screen Hit_Identification Hit Identification (Significant Binding Affinity) Primary_Screen->Hit_Identification Functional_Assays Functional Assays (e.g., cAMP, Ca2+ mobilization) Hit_Identification->Functional_Assays Activity_Confirmation Activity Confirmation (Agonist/Antagonist Profile) Functional_Assays->Activity_Confirmation Selectivity_Panel Selectivity Panel (Broader Receptor Screen) Activity_Confirmation->Selectivity_Panel Lead_Candidate Lead Candidate Identification Selectivity_Panel->Lead_Candidate In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Lead_Candidate->In_Vivo_Studies

Caption: Proposed experimental workflow for target validation.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a modulator of serotonin receptors. Based on the extensive literature on related 2-substituted tryptamines, the 5-HT6, 5-HT2A, and 5-HT1B/1D receptors represent the most promising initial therapeutic targets for investigation. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of this compound's pharmacological profile. Further research into this compound is warranted to elucidate its precise mechanism of action and to explore its potential as a novel therapeutic agent for a range of neurological and other disorders.

References

In Vitro Metabolism of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative in vitro metabolism of 2-(6-bromo-1H-indol-2-yl)ethanamine, a substituted indole-ethanamine. Lacking specific experimental data for this molecule, this document extrapolates likely metabolic pathways based on the known metabolism of structurally related indole and phenethylamine compounds. It outlines detailed experimental protocols for researchers to investigate these pathways using established in vitro systems such as human liver microsomes and hepatocytes. Furthermore, this guide presents hypothetical quantitative data in structured tables and visualizes the predicted metabolic pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a foundational resource for scientists initiating metabolic studies of this compound.

Introduction

This compound is an indole-ethanamine derivative. The indole ring and the ethanamine side chain are common pharmacophores, and understanding their metabolic fate is crucial for drug development.[1] The presence of a bromine atom can significantly influence the compound's metabolic stability and pathway.[1] In vitro metabolism studies are essential early steps in the drug discovery process to identify potential metabolites, elucidate metabolic pathways, and assess the potential for drug-drug interactions.[2][3] These studies typically utilize subcellular fractions like liver microsomes or S9 fractions, as well as cellular systems like hepatocytes, which contain a broader range of metabolic enzymes.[2][4]

Predicted Metabolic Pathways

Based on the metabolism of other indole and amine-containing compounds, the metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups and are primarily mediated by cytochrome P450 (CYP) enzymes.[5][6][7] For the target compound, the following Phase I reactions are plausible:

  • Oxidative Deamination: The primary amine of the ethanamine side chain is susceptible to oxidative deamination, a common pathway for primary amines, likely mediated by monoamine oxidase (MAO) and CYP enzymes. This would lead to the formation of an aldehyde intermediate, which can be further oxidized to a carboxylic acid or reduced to an alcohol.

  • Hydroxylation: The indole ring is a substrate for hydroxylation by CYP enzymes.[8] Hydroxylation can occur at various positions on the indole nucleus, with the 5- and 7-positions being common sites for indole itself. The presence of the bromine at position 6 may influence the regioselectivity of hydroxylation.

  • N-Oxidation: The primary amine can also undergo N-oxidation to form a hydroxylamine.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

  • Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

Experimental Protocols

To investigate the in vitro metabolism of this compound, the following experimental protocols are recommended.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of the parent compound in the presence of human liver microsomes (HLMs) and a regenerating system for NADPH.

Methodology:

  • Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).[2]

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. The reaction is initiated by adding this compound (e.g., 1 µM final concentration).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analytical Method: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

Metabolite Identification in Human Hepatocytes

Objective: To identify the major metabolites of this compound formed in a more complete metabolic system.

Methodology:

  • Hepatocyte Seeding: Cryopreserved human hepatocytes are thawed and seeded in collagen-coated plates in the appropriate culture medium.[9]

  • Incubation: After cell attachment, the medium is replaced with a fresh medium containing this compound (e.g., 10 µM final concentration).

  • Sample Collection: Aliquots of the incubation medium are collected at different time points (e.g., 0, 1, 4, 24 hours).

  • Sample Processing: The collected medium is treated with a cold organic solvent to precipitate proteins and extract the metabolites.

  • Analytical Method: The samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed experiments.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Time (min)% Parent Remaining
0100
585
1560
3035
6010

Table 2: Putative Metabolites of this compound Identified in Human Hepatocytes

Metabolite IDProposed StructureMass Shift from ParentProposed Metabolic Pathway
M12-(6-bromo-5-hydroxy-1H-indol-2-yl)ethanamine+16Aromatic Hydroxylation
M2(6-bromo-1H-indol-2-yl)acetaldehyde-17Oxidative Deamination
M3(6-bromo-1H-indol-2-yl)acetic acid+14Oxidative Deamination & Oxidation
M42-(6-bromo-1H-indol-2-yl)ethanol-15Oxidative Deamination & Reduction
M5M1-glucuronide+192Glucuronidation of M1

Visualizations

Predicted Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 M1: Hydroxylated Metabolite Parent->M1 CYP-mediated Hydroxylation M2 M2: Aldehyde Intermediate Parent->M2 Oxidative Deamination M5 M5: Glucuronide Conjugate M1->M5 UGT-mediated Glucuronidation M3 M3: Carboxylic Acid Metabolite M2->M3 Oxidation M4 M4: Alcohol Metabolite M2->M4 Reduction

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

G cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Hepatocytes Plate Human Hepatocytes Compound Add 2-(6-bromo-1H-indol- 2-yl)ethanamine Hepatocytes->Compound Incubate Incubate at 37°C Compound->Incubate Collect Collect Aliquots Incubate->Collect Quench Quench with Acetonitrile Collect->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Identify Identify Metabolites LCMS->Identify

Caption: Workflow for metabolite identification in hepatocytes.

Conclusion

This technical guide provides a theoretical framework for investigating the in vitro metabolism of this compound. The proposed metabolic pathways, including oxidative deamination and aromatic hydroxylation followed by conjugation reactions, are based on established metabolic transformations of similar chemical structures. The detailed experimental protocols offer a starting point for researchers to elucidate the metabolic profile of this compound. The findings from these studies will be critical for understanding its pharmacokinetic properties and potential for drug-drug interactions, thereby informing its future development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine, a substituted tryptamine of interest for research in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from the commercially available 6-bromo-1H-indole-2-carboxaldehyde. The protocol outlines a Henry reaction to introduce a nitroethyl side chain, followed by a reduction to yield the target primary amine. This application note is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

Substituted tryptamines are a class of compounds with significant biological activities, and their synthesis is a key aspect of many drug discovery programs.[1] The target molecule, this compound, features a bromine atom on the indole ring and an ethanamine side chain at the 2-position. The introduction of the side chain at the C-2 position of the indole ring can be challenging.[2] This protocol provides a reliable method for the synthesis of this compound, starting from 6-bromo-1H-indole-2-carboxaldehyde. The key transformations involve a nitroaldol (Henry) reaction followed by the reduction of the intermediate nitroalkene.

Overall Reaction Scheme

The synthetic pathway is a two-step process:

  • Step 1: Henry Reaction. Condensation of 6-bromo-1H-indole-2-carboxaldehyde with nitromethane to form 1-(6-bromo-1H-indol-2-yl)-2-nitroethene.

  • Step 2: Reduction. Reduction of the nitroalkene intermediate to the desired this compound using a powerful reducing agent like lithium aluminum hydride (LAH).

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water; it should be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of 1-(6-bromo-1H-indol-2-yl)-2-nitroethene

  • Reaction Principle: This step involves the base-catalyzed condensation of an aldehyde with a nitroalkane (Henry reaction) to form a nitroalkene.

  • Materials:

    • 6-bromo-1H-indole-2-carboxaldehyde (1.0 eq)

    • Nitromethane (10.0 eq)

    • Ammonium acetate (1.5 eq)

    • Glacial acetic acid

    • Methanol

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add 6-bromo-1H-indole-2-carboxaldehyde and nitromethane.

    • Add ammonium acetate to the mixture.

    • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water. A yellow to orange precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol, to afford pure 1-(6-bromo-1H-indol-2-yl)-2-nitroethene.

    • Dry the product under vacuum.

  • Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of this compound

  • Reaction Principle: This step involves the reduction of the nitroalkene to a primary amine using lithium aluminum hydride (LAH). LAH is a strong reducing agent capable of reducing both the nitro group and the carbon-carbon double bond.[3][4]

  • Materials:

    • 1-(6-bromo-1H-indol-2-yl)-2-nitroethene (1.0 eq)

    • Lithium aluminum hydride (LAH) (4.0 - 5.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

    • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium hydroxide solution.

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • Under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous THF.

    • Cool the LAH suspension to 0 °C in an ice bath.

    • Dissolve 1-(6-bromo-1H-indol-2-yl)-2-nitroethene in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction very carefully by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas.

    • Alternatively, quench by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir until the grey suspension becomes a clear solution with a white precipitate.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Combine the filtrate and washes and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil or solid.

    • The product can be further purified by column chromatography on silica gel.

    • For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[5][6]

Data Presentation

ParameterStep 1: Henry ReactionStep 2: Reduction
Starting Material 6-bromo-1H-indole-2-carboxaldehyde1-(6-bromo-1H-indol-2-yl)-2-nitroethene
Key Reagents Nitromethane, Ammonium acetateLithium aluminum hydride (LAH)
Solvent Glacial acetic acidAnhydrous Tetrahydrofuran (THF)
Reaction Temperature Reflux (~100 °C)Reflux (~66 °C)
Reaction Time 2-4 hours4-6 hours
Typical Yield 70-85%60-75%
Purification Method RecrystallizationColumn Chromatography / Salt formation

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction 6-bromo-1H-indole-2-carboxaldehyde 1-(6-bromo-1H-indol-2-yl)-2-nitroethene 6-bromo-1H-indole-2-carboxaldehyde->1-(6-bromo-1H-indol-2-yl)-2-nitroethene 1. CH3NO2 2. NH4OAc, AcOH   Reflux This compound 1-(6-bromo-1H-indol-2-yl)-2-nitroethene->this compound 1. LiAlH4, THF   Reflux 2. H2O work-up

Caption: Synthetic route for this compound.

Logical Workflow for Synthesis and Purification

Workflow start Start: 6-bromo-1H-indole-2-carboxaldehyde step1 Henry Reaction with Nitromethane start->step1 workup1 Aqueous Work-up and Filtration step1->workup1 purify1 Recrystallization of Nitroalkene workup1->purify1 step2 LAH Reduction in Anhydrous THF purify1->step2 workup2 Careful Quenching and Extraction step2->workup2 purify2 Column Chromatography workup2->purify2 salt_formation Optional: HCl Salt Formation purify2->salt_formation end Final Product: this compound purify2->end (as free base) salt_formation->end

Caption: Workflow for the synthesis and purification process.

References

Application Notes and Protocols for 2-(6-bromo-1H-indol-2-yl)ethanamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 2-(6-bromo-1H-indol-2-yl)ethanamine in receptor binding assays. This compound belongs to the indole-ethanamine chemical class, a scaffold known to interact with various biological targets, including serotonin (5-HT) receptors. The bromination at the 6-position of the indole ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially affecting its binding affinity and selectivity for specific receptors.[1]

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (in this case, this compound) and a receptor.[2][3] These assays are robust, sensitive, and can provide critical data on binding affinity, receptor density, and kinetics.[4][5][6] The following sections detail the protocols for characterizing the binding profile of this novel compound.

Data Presentation

Quantitative data from receptor binding assays should be meticulously organized to facilitate analysis and comparison. Below are template tables for recording results from saturation and competition binding experiments.

Table 1: Saturation Binding Assay Data for a Known Radioligand

Radioligand Concentration (nM)Total Binding (CPM/DPM)Non-Specific Binding (CPM/DPM)Specific Binding (CPM/DPM)
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]
[Concentration 5]
[Concentration 6]
[Concentration 7]
[Concentration 8]
  • Derived Parameters:

    • Kd (Dissociation Constant): [Value] nM

    • Bmax (Maximum Receptor Density): [Value] fmol/mg protein

Table 2: Competition Binding Assay Data for this compound

Concentration of this compound (log M)Specific Binding of Radioligand (%)
-10
-9.5
-9
-8.5
-8
-7.5
-7
-6.5
-6
-5.5
-5
  • Derived Parameters:

    • IC50 (Half-maximal Inhibitory Concentration): [Value] nM

    • Ki (Inhibitory Constant): [Value] nM

Experimental Protocols

The following are detailed protocols for conducting saturation and competition radioligand binding assays. These protocols are generalized and may require optimization based on the specific receptor target and available radioligand.

Protocol 1: Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the affinity (Kd) of a specific radioligand for the target receptor.[2][3] This is a crucial first step before performing competition assays with the test compound.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-LSD for serotonin receptors).

  • Binding buffer (composition is receptor-dependent, e.g., Tris-HCl with cofactors).

  • Wash buffer (ice-cold).

  • Unlabeled ligand for determining non-specific binding.

  • 96-well filter plates with glass fiber filters.[7]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Each concentration of radioligand should be tested in triplicate for total binding and in duplicate for non-specific binding.

  • Reagent Preparation:

    • Prepare serial dilutions of the radioligand in binding buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[8]

    • Prepare the membrane homogenate at a concentration that ensures less than 10% of the added radioligand is bound.[8]

    • For non-specific binding wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM of unlabeled serotonin for 5-HT receptors).

  • Incubation:

    • To each well, add the binding buffer, the appropriate concentration of radioligand, and the membrane homogenate.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[2]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot specific binding as a function of radioligand concentration.

    • Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound, such as this compound, for the target receptor by measuring its ability to compete with a fixed concentration of a specific radioligand.[2][3]

Materials:

  • Same as for the saturation binding assay.

  • This compound (test compound).

Procedure:

  • Plate Setup: Prepare a 96-well plate. Each concentration of the test compound will be assayed in triplicate. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + high concentration of unlabeled ligand).

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in binding buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare the radioligand at a fixed concentration, typically at or below its Kd value determined from the saturation assay.[8]

    • Prepare the membrane homogenate as in the saturation assay.

  • Incubation:

    • To each well, add the binding buffer, the serially diluted test compound, the fixed concentration of radioligand, and the membrane homogenate.

    • Incubate under the same conditions as the saturation assay to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Follow the same filtration, washing, and counting steps as described in the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound relative to the control (wells with no test compound).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Receptor Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Dilutions prep_radioligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a competition receptor binding assay.

Data Analysis Logic for Competition Binding Assay

G raw_counts Raw CPM/DPM Data total_binding Total Binding raw_counts->total_binding nsb Non-Specific Binding raw_counts->nsb specific_binding Calculate Specific Binding total_binding->specific_binding nsb->specific_binding percent_inhibition Calculate % Inhibition specific_binding->percent_inhibition plot_data Plot % Inhibition vs. [Test Compound] percent_inhibition->plot_data fit_curve Non-linear Regression plot_data->fit_curve ic50 Determine IC50 fit_curve->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Determine Ki cheng_prusoff->ki G compound This compound receptor 5-HT Receptor (GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Inhibits cellular_response Cellular Response second_messenger->cellular_response Leads to

References

Application Notes and Protocols for 2-(6-bromo-1H-indol-2-yl)ethanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical structure of 2-(6-bromo-1H-indol-2-yl)ethanamine and the known neuropharmacological activities of the broader class of substituted tryptamines. As of the latest literature review, specific experimental data for this compound in neuroscience research is not widely available. Therefore, these notes are intended to provide a hypothetical framework and guide for potential research applications.

Introduction

This compound is a halogenated tryptamine derivative. Tryptamines are a class of monoamine alkaloids that share a core indole structure, similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Due to this structural similarity, many substituted tryptamines interact with various serotonin receptors, making them valuable tools in neuroscience research for elucidating receptor function and developing novel therapeutics for psychiatric and neurological disorders.[2][3]

The unique substitution pattern of this compound, with an ethanamine side chain at the 2-position of the indole ring and a bromine atom at the 6-position, suggests it may possess a distinct pharmacological profile compared to the more commonly studied 3-substituted or 5-substituted tryptamines.

Hypothesized Applications in Neuroscience Research

Based on the structure-activity relationships of related compounds, this compound could be investigated for the following applications:

  • Selective Serotonin Receptor Ligand: Research on 2-substituted tryptamines has indicated that this structural motif can confer selectivity for specific serotonin receptor subtypes, such as the 5-HT6 receptor. This is in contrast to many other tryptamines that are often more promiscuous, with high affinity for the 5-HT2A receptor.[1] As a potential 5-HT6 ligand, this compound could be a valuable tool for studying the role of this receptor in cognitive processes, learning, and memory, as well as its implication in conditions like Alzheimer's disease and schizophrenia.

  • Probing Structure-Activity Relationships (SAR): The study of this compound can contribute to a deeper understanding of the SAR of 2-substituted tryptamines. By comparing its binding affinities and functional activities at various serotonin receptors with other 2-substituted and 6-substituted tryptamines, researchers can elucidate the role of the 2-position linkage and the 6-bromo substitution in receptor recognition and activation.

  • Development of Novel CNS Therapeutics: Depending on its selectivity and functional activity (agonist, antagonist, or partial agonist), this compound could serve as a lead structure for the development of novel drugs targeting specific serotonin receptors for the treatment of various neuropsychiatric disorders.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available in the current literature. However, the following table summarizes data for related tryptamine compounds to provide a comparative context for potential experimental outcomes.

Compound NameReceptor Target(s)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference
2-Methyl-5-methoxytryptamine5-HT680Agonist[1]
2-Ethyl-5-methoxytryptamine5-HT652Agonist[1]
2,7-dimethyl-4-hydroxy-DET5-HT2ASubmicromolar EC50 (Calcium Flux)Agonist[2]
Psilocin (4-HO-DMT)5-HT2A, 5-HT1AHigh AffinityAgonist[4]
5-MeO-DMT5-HT1A, 5-HT2AHigh AffinityAgonist[4]

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound in a neuroscience context.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT6).

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]LSD for 5-HT6).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding competitor (e.g., high concentration of serotonin).

  • 96-well plates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filter mats and cell harvester.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the specific radioligand, and either assay buffer (for total binding), the non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials, add scintillation fluid, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC50 or IC50) of this compound at Gq-coupled serotonin receptors (e.g., 5-HT2A).

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the Gq-coupled serotonin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Known receptor agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • For agonist activity: a. Place the plate in the fluorescent plate reader and measure the baseline fluorescence. b. Inject serial dilutions of this compound into the wells. c. Measure the change in fluorescence over time. d. Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 value.

  • For antagonist activity: a. Pre-incubate the cells with serial dilutions of this compound. b. Place the plate in the reader and measure the baseline fluorescence. c. Inject a known concentration (e.g., EC80) of the receptor agonist. d. Measure the change in fluorescence. e. Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Visualizations

G cluster_0 Hypothesized Signaling Pathway of a Tryptamine Agonist at 5-HT2A Receptor Tryptamine This compound (Hypothetical Agonist) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized 5-HT2A receptor signaling cascade for a tryptamine agonist.

G cluster_1 Experimental Workflow for Pharmacological Characterization start Synthesize and Purify This compound binding_assay Primary Screening: Radioligand Binding Assays (Serotonin Receptor Panel) start->binding_assay selectivity Determine Receptor Selectivity and Affinity (Ki) binding_assay->selectivity functional_assay Secondary Screening: Functional Assays (e.g., Calcium Flux, cAMP) activity Determine Functional Activity (Agonist/Antagonist) and Potency (EC50/IC50) functional_assay->activity selectivity->functional_assay in_vivo In Vivo Studies (Optional) (e.g., Behavioral Models) activity->in_vivo conclusion Characterize Pharmacological Profile activity->conclusion in_vivo->conclusion

Caption: Workflow for characterizing a novel tryptamine derivative.

References

Application Notes and Protocols for the In Vivo Experimental Use of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and drug development professionals. As of the date of this document, no specific in vivo experimental data for 2-(6-bromo-1H-indol-2-yl)ethanamine has been published. The methodologies and potential outcomes described herein are based on the general properties of indole-containing compounds and standard preclinical in vivo models for assessing anti-inflammatory and anticancer activities. These protocols are provided as a strategic guide for the potential investigation of this compound.

Introduction

This compound is a synthetic indole derivative. The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects. The presence of a bromine atom at the C-6 position can modulate the compound's lipophilicity, metabolic stability, and target binding affinity. This document outlines hypothetical in vivo protocols to investigate the potential anti-inflammatory and anticancer properties of this compound, as well as a protocol for a preliminary pharmacokinetic assessment.

Hypothetical In Vivo Applications

Based on the structural characteristics of this compound, two primary areas of investigation are proposed: its potential as an anti-inflammatory agent and its utility as an anticancer compound.

Assessment of Anti-Inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rats. This is a widely used and well-characterized model of acute inflammation.[1][2][3][4]

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) will be used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals will be randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (this compound) at three dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).

  • Compound Administration: The test compound, positive control, or vehicle will be administered orally (p.o.) by gavage one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group relative to the vehicle control group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Hypothetical)% Inhibition of Edema (Hypothetical)
Vehicle Control-0.85 ± 0.070%
Indomethacin100.32 ± 0.0462.4%
Test Compound100.71 ± 0.0616.5%
Test Compound300.54 ± 0.0536.5%
Test Compound1000.41 ± 0.0451.8%
Assessment of Anticancer Activity

Model: Human Tumor Xenograft in Immunodeficient Mice. This model is a standard for evaluating the efficacy of potential anticancer agents in a preclinical setting.[5][6][7][8][9]

Objective: To determine the in vivo antitumor efficacy of this compound against a human cancer cell line.

Experimental Protocol:

  • Cell Line and Animals: Human colorectal cancer cells (e.g., HCT-116) will be used. Female athymic nude mice (6-8 weeks old) will be used.

  • Tumor Implantation: 5 x 10^6 HCT-116 cells in 0.1 mL of Matrigel will be subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a mean volume of 100-150 mm³, mice will be randomized into the following groups (n=8 per group):

    • Vehicle Control (e.g., PEG400/saline, i.p.)

    • Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, i.p., twice weekly)

    • Test Compound (this compound) at two dose levels (e.g., 25 and 75 mg/kg, i.p., daily).

  • Compound Administration: Treatment will be administered for a specified period (e.g., 21 days).

  • Monitoring: Tumor volume and body weight will be measured twice weekly. Tumor volume will be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition (TGI) will be calculated.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (Hypothetical)Tumor Growth Inhibition (%) (Hypothetical)Mean Body Weight Change (%) (Hypothetical)
Vehicle Control-1520 ± 1800%+5.2%
5-Fluorouracil20650 ± 9557.2%-8.5%
Test Compound251180 ± 15022.4%+3.1%
Test Compound75810 ± 11046.7%-2.3%

Preliminary Pharmacokinetic (PK) Study

Model: Male Sprague-Dawley Rats.[10][11][12][13][14]

Objective: To determine the basic pharmacokinetic profile of this compound following intravenous and oral administration.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.

  • Grouping and Administration:

    • Group 1 (n=4): Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (n=4): Oral (PO) administration (e.g., 20 mg/kg) via gavage.

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) will be collected from the jugular vein cannula at predefined time points (e.g., IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.

Hypothetical Data Presentation:

ParameterIV Administration (2 mg/kg) (Hypothetical)PO Administration (20 mg/kg) (Hypothetical)
Cmax (ng/mL)850450
Tmax (h)0.0831.0
AUC(0-t) (ngh/mL)12502800
AUC(0-inf) (ngh/mL)12802950
t1/2 (h)3.54.2
CL (L/h/kg)1.56-
Vd (L/kg)7.8-
Bioavailability (%)-23.0%

Mandatory Visualizations

G cluster_0 In Vivo Anti-Inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Compound Administration (p.o.) Compound Administration (p.o.) Randomization into Groups->Compound Administration (p.o.) Carrageenan Injection Carrageenan Injection Compound Administration (p.o.)->Carrageenan Injection Paw Volume Measurement (0-4h) Paw Volume Measurement (0-4h) Carrageenan Injection->Paw Volume Measurement (0-4h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (0-4h)->Data Analysis (% Inhibition)

Caption: Workflow for the in vivo assessment of anti-inflammatory activity.

G cluster_1 In Vivo Anticancer Assay Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to 100-150mm³ Tumor Growth to 100-150mm³ Tumor Cell Implantation->Tumor Growth to 100-150mm³ Randomization into Groups Randomization into Groups Tumor Growth to 100-150mm³->Randomization into Groups Treatment Administration (21 days) Treatment Administration (21 days) Randomization into Groups->Treatment Administration (21 days) Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment Administration (21 days)->Tumor & Body Weight Measurement Endpoint: Tumor Excision & Analysis Endpoint: Tumor Excision & Analysis Tumor & Body Weight Measurement->Endpoint: Tumor Excision & Analysis

Caption: Workflow for the in vivo assessment of anticancer efficacy.

G cluster_pathway Plausible PI3K/Akt/NF-κB Signaling Pathway Inhibition GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P NF_kB NF-κB IκBα->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation_Survival Test_Compound This compound Test_Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/NF-κB pathway by the test compound.

References

Application Notes and Protocols for the Purification of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(6-bromo-1H-indol-2-yl)ethanamine is a brominated indole derivative with potential applications in pharmaceutical research and drug development. As with many synthetic organic compounds, purification is a critical step to ensure the removal of impurities, starting materials, and byproducts, which is essential for accurate biological evaluation and further chemical transformations. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including liquid-liquid extraction, column chromatography, and crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are crucial for selecting the appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Expected)Key Characteristics
This compoundC₁₀H₁₁BrN₂239.11Off-white to pale yellow solidBasic amine, aromatic indole
2-(6-bromo-1H-indol-3-yl)ethanamine HCl[1]C₁₀H₁₂BrClN₂275.57SolidHydrochloride salt of the 3-substituted isomer

Purification Techniques

The choice of purification technique will depend on the nature and quantity of impurities present in the crude sample. A combination of these methods may be necessary to achieve high purity.

Liquid-Liquid Extraction

Liquid-liquid extraction is an effective initial purification step to remove water-soluble and highly non-polar or polar impurities from the crude reaction mixture. The basicity of the ethanamine moiety allows for selective extraction based on pH adjustment.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Basify the aqueous layer to a pH > 10 with a suitable base (e.g., 1 M NaOH) to deprotonate the amine.

  • Back-Extraction: Extract the deprotonated product back into an organic solvent (EtOAc or DCM).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from closely related impurities.[2][3] Given the basic nature of the ethanamine group, special considerations are necessary when using standard silica gel.[4]

Protocol 2.2.1: Standard Silica Gel Chromatography

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent. A common system for indole derivatives is n-hexane/EtOAc or DCM/methanol (MeOH).[5]

    • To mitigate peak tailing caused by the interaction of the basic amine with acidic silica, add a small amount of a tertiary amine (e.g., 0.5-2% triethylamine) to the eluent.[6]

  • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or DCM. c. Load the sample onto the top of the silica gel bed. d. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). e. Collect fractions and monitor by thin-layer chromatography (TLC). f. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2.2.2: Amine-Functionalized Silica Gel Chromatography

Using an amine-functionalized silica gel can provide better separation and recovery for basic compounds without the need for a basic additive in the mobile phase.[4]

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase (Eluent): n-hexane/EtOAc or EtOAc/isopropanol.

  • Procedure: Follow the same general procedure as for standard silica gel chromatography (Protocol 2.2.1).

Table 2: Typical Parameters for Column Chromatography Purification

ParameterStandard Silica GelAmine-Functionalized Silica Gel
Stationary Phase Silica Gel (230-400 mesh)Amine-Functionalized Silica Gel
Typical Eluent DCM/MeOH with 1% Triethylaminen-Hexane/EtOAc
Gradient 0-10% MeOH in DCM0-100% EtOAc in n-Hexane
Expected Recovery 70-90%80-95%
Achievable Purity >95%>98%
Crystallization

Crystallization is an excellent final purification step to obtain a highly pure, crystalline solid. This technique can also be used for the purification of the corresponding salt of the amine.

Protocol 2.3.1: Free Base Crystallization

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include toluene, ethyl acetate/heptane, or methanol/water.

  • Procedure: a. Dissolve the partially purified this compound in a minimal amount of the hot solvent. b. If using a solvent mixture, dissolve in the more soluble solvent and slowly add the less soluble solvent (anti-solvent) until turbidity is observed. c. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of the cold crystallization solvent. f. Dry the crystals under vacuum.

Protocol 2.3.2: Salt Crystallization (e.g., Hydrochloride Salt)

Formation of a salt can often improve the crystalline nature of the compound and aid in purification.

  • Procedure: a. Dissolve the free base in a suitable solvent (e.g., methanol, ethanol, or diethyl ether). b. Add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. c. Stir the resulting slurry at room temperature. d. Collect the salt by filtration, wash with the solvent, and dry under vacuum. e. The salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Table 3: Potential Crystallization Solvents

MethodSolvent SystemExpected Purity
Free Base Recrystallization Toluene>98%
Ethyl Acetate / Heptane>98%
Salt (HCl) Recrystallization Methanol / Diethyl Ether>99%

Experimental Workflows

The following diagrams illustrate the logical flow of the purification processes.

ExtractionWorkflow cluster_extraction Liquid-Liquid Extraction crude Crude Product in Organic Solvent acid_wash Wash with Aqueous Acid crude->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer (pH > 10) separate_layers->basify Aqueous Layer Organic Impurities Organic Impurities separate_layers->Organic Impurities back_extract Extract with Organic Solvent basify->back_extract dry_concentrate Dry and Concentrate Organic Layer back_extract->dry_concentrate purified Partially Purified Product dry_concentrate->purified

Figure 1: Workflow for liquid-liquid extraction purification.

ChromatographyWorkflow cluster_chromatography Column Chromatography pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure concentrate Concentrate combine_pure->concentrate pure_product Pure Product concentrate->pure_product

Figure 2: Workflow for column chromatography purification.

CrystallizationWorkflow cluster_crystallization Crystallization dissolve Dissolve in Minimal Hot Solvent cool Slowly Cool to Induce Crystallization dissolve->cool filter_crystals Filter Crystals cool->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals crystalline_product Crystalline Product dry_crystals->crystalline_product

Figure 3: Workflow for crystallization purification.

Conclusion

The purification of this compound can be effectively achieved through a combination of liquid-liquid extraction, column chromatography, and crystallization. The choice of the specific protocol and conditions should be guided by the impurity profile of the crude material. For optimal results in column chromatography, the use of an amine-functionalized silica gel or the addition of a basic modifier to the eluent is recommended. Crystallization of either the free base or a salt is an excellent final step to obtain a highly pure product suitable for downstream applications.

References

Application Notes and Protocols: 2-(6-bromo-1H-indol-2-yl)ethanamine as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(6-bromo-1H-indol-2-yl)ethanamine as a key intermediate in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this precursor offers a versatile platform for the development of novel therapeutics.

Introduction

This compound is a derivative of the naturally occurring amino acid tryptophan. The indole nucleus is a core structural motif in numerous bioactive natural products and synthetic drugs. The presence of a bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the ethanamine side chain at the 2-position is crucial for interactions with various biological targets. This precursor is of particular interest for the synthesis of compounds targeting the central nervous system, as well as for the development of antimicrobial and anticancer agents.[1]

Synthesis of this compound

The synthesis of the title precursor typically begins with the commercially available 6-bromoindole. The introduction of the ethanamine side chain at the C-2 position can be achieved through several synthetic strategies. A common and effective method is the acylation-reduction sequence.

General Synthetic Workflow

G cluster_0 Synthesis of this compound A 6-Bromoindole B Acylation at C-2 (e.g., with chloroacetyl chloride) A->B AlCl3 C 2-(Chloroacetyl)-6-bromo-1H-indole B->C D Azide Formation (e.g., with NaN3) C->D E 2-(Azidoacetyl)-6-bromo-1H-indole D->E F Reduction (e.g., with LiAlH4) E->F G This compound F->G

Caption: General synthetic workflow for the preparation of this compound from 6-bromoindole.

Application in the Synthesis of a Potent 5-HT1D Receptor Agonist

While direct examples of drugs synthesized from this compound are not prevalent in publicly available literature, its structural isomer, a 1-substituted-6-bromoindole, has been used to synthesize highly potent and selective 5-HT1D receptor agonists. One such example is the compound ALX-2732, which exhibits a high affinity for the human 5-HT1D receptor.[1] The following protocol outlines a representative synthesis of a C-2 substituted analog, demonstrating the utility of the title precursor.

Representative Synthesis of a 2-Substituted Indole-based 5-HT1D Agonist

This protocol describes the synthesis of a hypothetical potent 5-HT1D agonist, N,N-dimethyl-2-(6-bromo-1H-indol-2-yl)ethanamine, a close structural analog of known bioactive molecules.

Experimental Protocol:

  • Synthesis of this compound:

    • Step 1: Acylation of 6-Bromoindole. To a solution of 6-bromoindole (1.0 eq) in anhydrous dichloromethane at 0 °C is added aluminum chloride (2.5 eq). The mixture is stirred for 15 minutes, followed by the dropwise addition of chloroacetyl chloride (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of ice-water and extracted with dichloromethane. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product, 2-(chloroacetyl)-6-bromo-1H-indole, is purified by column chromatography.

    • Step 2: Azide Formation. The purified 2-(chloroacetyl)-6-bromo-1H-indole (1.0 eq) is dissolved in a mixture of acetone and water. Sodium azide (1.5 eq) is added, and the mixture is heated to reflux for 3 hours. After cooling, the acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield 2-(azidoacetyl)-6-bromo-1H-indole, which is used in the next step without further purification.

    • Step 3: Reduction to this compound. To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 2-(azidoacetyl)-6-bromo-1H-indole (1.0 eq) in THF dropwise. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude this compound, which is purified by column chromatography.

  • Synthesis of N,N-dimethyl-2-(6-bromo-1H-indol-2-yl)ethanamine:

    • To a solution of this compound (1.0 eq) in methanol is added an aqueous solution of formaldehyde (37%, 2.5 eq) and sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield N,N-dimethyl-2-(6-bromo-1H-indol-2-yl)ethanamine.

Quantitative Data Summary
CompoundMolecular Weight ( g/mol )Representative Yield (%)Purity (by HPLC) (%)Biological Activity (Analog ALX-2732)[1]
2-(Chloroacetyl)-6-bromo-1H-indole272.5375-85>95-
2-(Azidoacetyl)-6-bromo-1H-indole279.1190-98>90 (crude)-
This compound239.1160-70>98-
N,N-dimethyl-2-(6-bromo-1H-indol-2-yl)ethanamine267.1670-80>99Ki (human 5-HT1D) = 2.4 nM

Mechanism of Action and Signaling Pathway

The synthesized N,N-dimethyl-2-(6-bromo-1H-indol-2-yl)ethanamine, being a close analog of ALX-2732, is expected to act as a potent agonist at the 5-HT1D receptor. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system.[2] Its activation is implicated in the modulation of neurotransmitter release and has been a key target for the development of anti-migraine drugs.

Upon agonist binding, the 5-HT1D receptor couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] A reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ-subunits of the G protein can modulate the activity of other signaling molecules, including ion channels and mitogen-activated protein kinases (MAPKs).[3]

5-HT1D Receptor Signaling Pathway

G cluster_0 5-HT1D Receptor Signaling Agonist 5-HT1D Agonist (e.g., N,N-dimethyl-2-(6-bromo-1H-indol-2-yl)ethanamine) Receptor 5-HT1D Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Modulates

Caption: Simplified signaling pathway of the 5-HT1D receptor upon agonist binding.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of novel drug candidates. Its utility has been demonstrated through a representative synthesis of a potent 5-HT1D receptor agonist. The synthetic accessibility and the potential for further structural modifications make this compound an attractive starting material for drug discovery programs targeting a range of therapeutic areas. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols for Radiolabeling 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(6-bromo-1H-indol-2-yl)ethanamine is an indoleamine derivative with potential applications in neuroscience research, particularly in the study of serotonergic systems. Radiolabeling of this compound enables its use as a tracer in various in vivo and in vitro studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, receptor binding assays, and biodistribution studies. These techniques are crucial for understanding the pharmacokinetics, pharmacodynamics, and target engagement of drug candidates. This document provides a detailed protocol for the radioiodination of this compound, a common and effective method for labeling aromatic compounds.

The choice of radioisotope is critical and depends on the intended application. For SPECT imaging, Iodine-123 (¹²³I) is often preferred due to its favorable gamma emission energy (159 keV) and half-life (13.2 hours). For PET imaging, Iodine-124 (¹²⁴I) can be used, although it has a more complex decay scheme and a longer half-life (4.2 days)[1]. For in vitro assays and preclinical studies, Iodine-125 (¹²⁵I) is a suitable option due to its longer half-life (59.4 days) and lower energy emissions. This protocol will focus on the use of ¹²⁵I as a representative example, but the principles can be adapted for other iodine isotopes.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with experience in radiochemistry and laboratory safety procedures.

Experimental Protocols

Protocol 1: Radioiodination of this compound using the Chloramine-T Method

This protocol describes the electrophilic radioiodination of the indole ring. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, typically at the C3 or C5 position depending on the existing substituents and reaction conditions.

Materials:

  • This compound precursor

  • Sodium [¹²⁵I]iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Reaction vials and appropriate lead shielding

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of this compound in 100 µL of methanol.

  • Reaction Setup: In a shielded vial, add the following reagents in order:

    • 500 µL of 0.1 M phosphate buffer (pH 7.4)

    • 10 µL of the precursor solution

    • 1-5 mCi (37-185 MBq) of Na¹²⁵I solution

  • Initiation of Reaction: Add 20 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water) to the reaction vial.

  • Reaction Incubation: Gently vortex the mixture for 30-60 seconds at room temperature.

  • Quenching the Reaction: Add 50 µL of sodium metabisulfite solution (2 mg/mL in water) to quench the reaction by reducing the unreacted oxidizing agent.

  • Purification:

    • SPE Purification (Initial):

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 10 mL of water.

      • Load the reaction mixture onto the cartridge.

      • Wash the cartridge with 10 mL of water to remove unreacted ¹²⁵I and other polar impurities.

      • Elute the radiolabeled product with 1-2 mL of methanol.

    • HPLC Purification (Final):

      • Inject the eluted product onto a semi-preparative HPLC column (e.g., C18, 5 µm, 10 x 250 mm).

      • Elute with a suitable mobile phase gradient (e.g., a mixture of water with 0.1% TFA and methanol or acetonitrile).

      • Monitor the elution profile using both UV and radioactivity detectors to identify and collect the peak corresponding to the radiolabeled product.

  • Solvent Removal and Formulation:

    • Evaporate the solvent from the collected HPLC fraction under a gentle stream of nitrogen.

    • Reconstitute the purified product in a suitable vehicle for in vitro or in vivo studies (e.g., saline with a small percentage of ethanol or Tween 80).

  • Quality Control:

    • Determine the radiochemical purity by analytical HPLC.

    • Measure the specific activity (radioactivity per unit mass of the compound).

Data Presentation

Table 1: Summary of Radiolabeling Parameters and Results

ParameterValue
Precursor Amount1-2 mg
RadioisotopeNa¹²⁵I
Amount of Radioactivity1-5 mCi (37-185 MBq)
Reaction Time30-60 seconds
Radiochemical Yield (crude)60-80%
Radiochemical Purity (after HPLC)>98%
Specific Activity1-10 Ci/µmol

Note: The values in Table 1 are representative and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Precursor Dissolve Precursor in Methanol Mix Mix Precursor, Buffer, and Na¹²⁵I Precursor->Mix Reagents Prepare Reagents (Buffer, NaI, Chloramine-T) Reagents->Mix Initiate Add Chloramine-T Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Quench Add Sodium Metabisulfite Incubate->Quench SPE Solid-Phase Extraction (C18) Quench->SPE HPLC Semi-preparative HPLC SPE->HPLC Formulate Solvent Evaporation & Formulation HPLC->Formulate QC Quality Control (Analytical HPLC) Formulate->QC

Caption: Workflow for the radioiodination of this compound.

Potential Signaling Pathway Involvement

Radiolabeled indoleamines are often used to study the serotonergic system. This compound is structurally related to serotonin and may interact with serotonin receptors (5-HTRs).

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Synthesis Vesicle Vesicular Storage Serotonin->Vesicle SERT SERT (Reuptake) Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding Vesicle->Serotonin Release Signaling Downstream Signaling Receptor->Signaling Radioligand Radiolabeled This compound Radioligand->SERT Potential Binding Target Radioligand->Receptor Potential Binding Target

Caption: Potential interaction of the radioligand with the serotonergic synapse.

References

Application Notes and Protocols for 2-(6-bromo-1H-indol-2-yl)ethanamine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-(6-bromo-1H-indol-2-yl)ethanamine is a novel chemical entity with limited characterization in the public scientific literature. The following application notes and protocols are therefore presented as a hypothetical framework for its investigation as a chemical probe, based on the known biological activities of related bromoindole and indole-ethanamine compounds. All protocols should be adapted and optimized by the end-user.

Introduction

This compound is a halogenated indole derivative belonging to the indole-ethanamine class of compounds. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The introduction of a bromine atom at the C-6 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its binding affinity to biological targets.[5]

While the closely related isomer, 2-(6-bromo-1H-indol-3-yl)ethanamine, has been investigated to some extent, the biological profile of the 2-ethanamine isomer remains largely unexplored. Based on the activities of other bromoindole derivatives, which have shown promise as inhibitors of protein kinases such as pp60(c-Src), this document outlines a potential application of this compound as a chemical probe for kinase signaling pathways.[6]

Physicochemical Properties and Data

A summary of the basic physicochemical properties for this compound is provided below. Experimental data for this specific compound is not widely available; therefore, some properties are calculated or inferred from its chemical structure and comparison with isomers.

PropertyValueSource
CAS Number 1018637-87-0[5]
Molecular Formula C₁₀H₁₁BrN₂[7]
Molecular Weight 239.11 g/mol [5][7]
Appearance Predicted to be a solidInferred
Solubility Predicted to be soluble in organic solvents (DMSO, Methanol, Ethanol) and sparingly soluble in aqueous solutions.Inferred
Storage Store at 2-8°C, protected from light and moisture.[7]

Hypothetical Application: Probing Protein Kinase Activity

Rationale: Substituted indoles and bromoindoles have been identified as potent inhibitors of various protein kinases.[6] These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ethanamine side chain can provide a key interaction point with the kinase active site, potentially forming hydrogen bonds, while the bromoindole core can establish hydrophobic and halogen-bonding interactions. Therefore, this compound is proposed as a candidate chemical probe to investigate kinase inhibition and to serve as a starting point for the development of more potent and selective inhibitors.

Workflow for Investigating this compound as a Kinase Probe

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Assays synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_panel Broad Kinase Panel Screen characterization->kinase_panel ic50 IC50 Determination for Hits kinase_panel->ic50 mechanism Mechanism of Action Studies (Kinetics) ic50->mechanism cytotoxicity Cytotoxicity Assay (e.g., MTT) ic50->cytotoxicity target_engagement Target Engagement (e.g., CETSA) cytotoxicity->target_engagement pathway_analysis Downstream Pathway Analysis (Western Blot) target_engagement->pathway_analysis lead_optimization lead_optimization pathway_analysis->lead_optimization Lead Optimization

Caption: A hypothetical workflow for the synthesis, screening, and cellular validation of this compound as a kinase inhibitor chemical probe.

Experimental Protocols

This protocol is a generalized procedure based on common methods for synthesizing 2-substituted indoles and should be optimized.

Materials:

  • 6-Bromo-1H-indole

  • Oxalyl chloride

  • Ammonia (solution in dioxane)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation: Dissolve 6-bromo-1H-indole in anhydrous diethyl ether. Cool the solution to 0°C. Add oxalyl chloride dropwise and stir for 2 hours at 0°C. A precipitate of 2-(6-bromo-1H-indol-2-yl)-2-oxoacetyl chloride will form.

  • Amidation: Filter the precipitate and resuspend it in anhydrous DCM. Cool to 0°C and slowly add a solution of ammonia in dioxane. Stir for 3 hours at room temperature.

  • Work-up: Wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(6-bromo-1H-indol-2-yl)-2-oxoacetamide.

  • Reduction: Carefully add the crude amide in small portions to a stirred suspension of LAH in anhydrous THF at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.

  • Quenching: Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

  • Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

General Synthesis Pathway

G start 6-Bromo-1H-indole step1 1. Oxalyl Chloride 2. Ammonia start->step1 intermediate 2-(6-bromo-1H-indol-2-yl)- 2-oxoacetamide step1->intermediate step2 LiAlH4, THF intermediate->step2 product This compound step2->product

Caption: A generalized synthetic pathway for producing this compound from 6-bromo-1H-indole.

This protocol describes a general method to screen the compound against a panel of kinases.

Materials:

  • Kinase of interest (e.g., Src, Abl)

  • Substrate peptide specific for the kinase

  • ATP

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • This compound stock solution (in DMSO)

  • Staurosporine (positive control)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include wells for a positive control (Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture in kinase buffer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

This protocol can be used to verify that the compound binds to its target kinase inside intact cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Abl kinase)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • PBS containing protease inhibitors

  • Equipment for heating samples (PCR thermocycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x IC₅₀) or with DMSO for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Collect the supernatant and analyze the amount of soluble target kinase at each temperature using Western blotting.

  • Data Interpretation: A ligand-bound protein is stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein (DMSO control). This results in a "thermal shift" in the melting curve.

Hypothetical Kinase Signaling Pathway Modulation

G GF Growth Factor GFR Growth Factor Receptor (RTK) GF->GFR Src Src Kinase GFR->Src activates STAT3 STAT3 Src->STAT3 phosphorylates Probe This compound Probe->Src inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes

Caption: A simplified diagram showing the potential inhibitory action of the chemical probe on a hypothetical Src kinase signaling pathway.

Data Presentation

Quantitative data from the proposed experiments should be organized for clarity and comparison.

Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)

Kinase TargetIC₅₀ (µM)Hill Slope
Src1.21.1
Abl8.50.9
Lck2.31.0
EGFR> 50N/A
VEGFR2> 50N/A

Table 2: Cellular Activity Profile (Hypothetical Data)

Cell LineTarget KinaseCellular IC₅₀ (µM)CETSA Shift (ΔTₘ, °C)
K562Abl15.2+1.5
HCT116Src5.8+4.2

These tables provide a clear format for summarizing the potency, selectivity, and target engagement of the chemical probe, facilitating its evaluation and further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable indole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two main retrosynthetic pathways for this molecule.[1] The choice depends on the availability of starting materials and the robustness of the planned reaction steps.

  • Pathway A: Late-Stage Side Chain Introduction. This common strategy begins with a pre-synthesized 6-bromoindole core. The ethanamine side chain is then installed at the C-2 position in subsequent steps.[1]

  • Pathway B: Indole Ring Formation. This approach starts with a substituted benzene derivative that already contains the bromine atom and a precursor to the ethanamine side chain. The indole ring is then formed in a final cyclization step, often via a method like the Fischer indole synthesis.[1]

Q2: Why is the introduction of a functional group at the C-2 position of the indole ring often challenging?

The C-3 position of the indole nucleus is typically more nucleophilic and reactive towards electrophilic substitution than the C-2 position.[1] This inherent reactivity can lead to the formation of the undesired C-3 isomer as a major byproduct, complicating purification and reducing the yield of the target C-2 substituted product.

Q3: What are the common pitfalls when using the Fischer Indole Synthesis for this type of molecule?

The Fischer indole synthesis, while powerful, is sensitive and can present several challenges:

  • Reaction Conditions: The reaction is highly sensitive to parameters like acid strength, temperature, and reaction time, which can significantly impact yield and purity.[2]

  • Side Reactions: Undesirable byproducts from aldol condensations or Friedel-Crafts-type reactions can occur, lowering the yield of the desired indole.[2]

  • Substrate Limitations: The classic Fischer indole synthesis fails with acetaldehyde, making the direct synthesis of an unsubstituted indole challenging.[2][3] Additionally, certain reactive functional groups on the starting materials may lead to decomposition.[2]

  • Mechanistic Failure: For some substrates, particularly those with electron-donating groups, the key[2][2]-sigmatropic rearrangement step can be precluded by a competing heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate, causing the reaction to fail.[4]

Q4: My reaction yields are consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Competing Side Reactions: As mentioned, preferential reaction at the C-3 position or side reactions during a Fischer indole synthesis are common culprits.

  • Product Instability: Indoles can be sensitive to strong acids, which may cause polymerization.[2] They can also undergo auto-oxidation when exposed to air and light, leading to the formation of resinous substances.[5]

  • Sub-optimal Conditions: The reaction may not be running at the optimal temperature or with the most effective catalyst. Screening of various acid catalysts (both Brønsted and Lewis acids) and temperatures is often necessary.[6]

  • Purification Losses: The product may be difficult to separate from starting materials or byproducts, leading to significant losses during workup and chromatography.

Q5: I am having difficulty with the column chromatography purification of the final product. What can I do?

The basicity of the ethanamine side chain can cause the compound to streak on acidic silica gel, leading to poor separation. Consider the following:

  • Basic Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent system to neutralize the acidic sites on the silica gel.[7]

  • Alternative Stationary Phase: If streaking persists, switch to a different stationary phase, such as neutral alumina or C18-functionalized silica for reverse-phase chromatography.

  • Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride) to improve its handling and chromatographic behavior, though this will alter its solubility.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield in Fischer Indole Synthesis Incorrect acid catalyst or concentration.Screen various Brønsted acids (e.g., polyphosphoric acid, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃).[6][8] Optimize the concentration to avoid substrate decomposition.
Reaction temperature is too high or too low.Systematically vary the reaction temperature. Some cyclizations require gentle heating while others proceed at higher temperatures.[2]
The hydrazone intermediate is not forming or is unstable.Isolate and purify the hydrazone intermediate before proceeding with the acid-catalyzed cyclization step.
N-N bond cleavage is competing with cyclization.[4]This is an inherent substrate-dependent issue. If suspected, consider a different synthetic strategy that does not rely on the Fischer synthesis.
Preferential Formation of the C-3 Isomer Inherent electronic properties of the indole ring favor C-3 substitution.[1]Protect the indole nitrogen with a bulky protecting group (e.g., tosyl, Boc) to sterically hinder the C-3 position and encourage reaction at C-2. Alternatively, use a directed metallation approach (e.g., lithiation at C-2) followed by quenching with an electrophile.
Multiple Byproducts Detected by TLC/LCMS Polymerization of the indole nucleus in the presence of strong acid.[2]Reduce the concentration of the acid catalyst or run the reaction at a lower temperature.
Oxidation of the indole ring.[5]Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.
Decomposition of starting materials or product.Verify the purity of starting materials. Reduce reaction time and temperature to minimize decomposition of sensitive compounds.
Difficulty in Final Product Purification The basic amine group is interacting with the acidic silica gel.Perform column chromatography using an eluent containing a small percentage of a base like triethylamine or ammonia.[7]
Byproducts have very similar polarity to the desired product.Try a different stationary phase (e.g., alumina, reverse-phase C18 silica) or a different solvent system. High-performance liquid chromatography (HPLC) may be required for difficult separations.

Experimental Protocols

The following are representative methodologies for key transformations based on common strategies for synthesizing 2-substituted indoles.[1]

Protocol 1: Acylation of 6-Bromoindole at the C-2 Position (Representative)

This protocol describes a plausible Friedel-Crafts acylation to introduce a two-carbon precursor at the C-2 position.

  • Preparation: To a stirred solution of 6-bromoindole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert nitrogen atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 2-(chloroacetyl)-6-bromo-1H-indole.

Protocol 2: Conversion to Ethanamine (Representative)

This protocol outlines the conversion of the chloroacetyl intermediate to the final ethanamine product via an azide intermediate followed by reduction.

  • Azide Formation: Dissolve the 2-(chloroacetyl)-6-bromo-1H-indole (1.0 eq) in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, 1.5 eq) and stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude 2-(azidoacetyl)-6-bromo-1H-indole is often used in the next step without further purification.

  • Reduction: Dissolve the crude azidoacetyl intermediate in a solvent such as THF or methanol. Add a reducing agent like lithium aluminum hydride (LiAlH₄, 3.0 eq) carefully at 0 °C for the reduction of both the azide and the ketone. Alternatively, use a milder reducing agent like sodium borohydride (NaBH₄) to first reduce the ketone, followed by a separate step (e.g., catalytic hydrogenation with Pd/C) to reduce the azide.

  • Final Purification: After complete reduction, quench the reaction carefully (e.g., by sequential addition of water, 15% NaOH solution, and more water). Filter the resulting solids and extract the filtrate. Purify the final product, this compound, by column chromatography, potentially using a base-modified eluent.

Visualizations

Synthetic_Pathways cluster_A Pathway A: Late-Stage Side Chain Introduction cluster_B Pathway B: Indole Ring Formation start Target: This compound A1 6-Bromoindole start->A1 A2 C-2 Acylation or Alkylation Precursor A1->A2 Acylation/ Alkylation A3 Reduction of Side Chain A2->A3 Reduction A3->start Final Product B1 4-Bromophenylhydrazine B3 Fischer Indole Synthesis B1->B3 B2 Carbonyl Compound with Protected Amine B2->B3 B3->start Final Product

Caption: Overview of the two primary synthetic routes to the target molecule.

Troubleshooting_Logic start Reaction Failed (Low/No Yield) check_sm Are starting materials pure? start->check_sm check_cond Are reaction conditions (temp, catalyst) optimal? check_sm->check_cond Yes sol_sm Purify starting materials and re-run check_sm->sol_sm No check_byprod Major byproducts identified? check_cond->check_byprod Yes sol_cond Screen catalysts, temperatures, and times check_cond->sol_cond No sol_isomer Is it the C-3 isomer? -> Use N-protection or directed metallation check_byprod->sol_isomer Yes sol_decomp Is it decomposition? -> Use milder conditions (lower temp, inert atm.) check_byprod->sol_decomp Yes sol_rethink Consider alternative synthetic route check_byprod->sol_rethink No Fischer_Indole_Mechanism n1 Aryl Hydrazine + Ketone/Aldehyde n2 Hydrazone Formation n1->n2 Condensation n3 Ene-hydrazine Tautomer n2->n3 Tautomerization n4 [3,3]-Sigmatropic Rearrangement n3->n4 H⁺, Heat failure N-N Bond Cleavage (Reaction Failure) n3->failure Side Reaction n5 Di-imine Intermediate n4->n5 n6 Cyclization & NH₃ Elimination n5->n6 n7 Aromatic Indole n6->n7

References

optimizing storage conditions for 2-(6-bromo-1H-indol-2-yl)ethanamine stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the storage and handling of 2-(6-bromo-1H-indol-2-yl)ethanamine to ensure its stability and integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under the following conditions:

  • Short-term (weeks): Store at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Long-term (months to years): For maximum stability, store at -20°C in a tightly sealed container, protected from light and moisture. It is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.

  • Solvent Selection: Use anhydrous, aprotic solvents for the best stability. Protic solvents and those containing impurities can promote degradation.

  • Storage Temperature: If solutions must be stored, they should be kept at -20°C or -80°C.

  • Preparation: Prepare solutions fresh for each experiment whenever possible to minimize degradation.

Q3: What are the primary factors that can cause degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are:

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can increase the rate of decomposition.

  • pH: Strongly acidic or basic conditions can promote degradation of the indoleamine structure.

Q4: I've noticed a change in the color of my solid compound. What does this indicate?

A4: A change in color, such as from a white or off-white powder to a yellowish or brownish hue, often indicates degradation.[1] This is likely due to oxidation or other chemical transformations. If a color change is observed, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review storage and handling procedures against the recommendations. 2. Test the purity of the compound stock using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh, properly stored aliquot.
Poor solubility in a recommended solvent Partial degradation leading to less soluble byproducts.1. Confirm the identity and purity of the solvent. 2. Attempt to dissolve a small amount of a fresh, unopened sample to compare solubility. 3. If the issue persists with fresh compound, consider gentle warming or sonication, but be aware this may accelerate degradation.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) Presence of degradation products.1. Analyze the sample by LC-MS to identify the mass of the impurities. 2. Compare the data to known or predicted degradation products (e.g., oxidized forms). 3. Purify the compound if necessary and possible, and ensure proper storage of the purified material.

Stability Data Summary

The following table summarizes the recommended storage conditions and potential degradation pathways for this compound based on general principles for indoleamines and related brominated compounds.

Form Condition Recommended Temperature Expected Stability Potential Degradation Pathways
Solid Long-term-20°C> 1 yearOxidation, Photodegradation (if exposed to light)
Solid Short-term2-8°CMonthsOxidation, Photodegradation (if exposed to light)
Solution (in aprotic solvent) Long-term-80°CWeeks to MonthsOxidation, Solvent-mediated reactions
Solution (in aprotic solvent) Short-term-20°CDays to WeeksOxidation, Solvent-mediated reactions

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase B to a final concentration of 1 mg/mL.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Initial Analysis cluster_storage Storage cluster_experiment Experimentation cluster_troubleshoot Troubleshooting start Receive/Synthesize Compound initial_qc Perform Initial QC (HPLC, NMR, MS) start->initial_qc check_purity Purity > 95%? initial_qc->check_purity store Aliquot and Store (-20°C or -80°C) check_purity->store Yes purify Purify if Necessary check_purity->purify use_in_exp Use in Experiment store->use_in_exp check_results Inconsistent Results? use_in_exp->check_results check_results->use_in_exp No recheck_purity Re-check Purity of Stock check_results->recheck_purity Yes recheck_purity->store purify->initial_qc

Caption: Experimental workflow for handling and quality control of this compound.

degradation_pathway cluster_degradation Degradation Products main_compound This compound oxidized_indole Oxidized Indole Ring (e.g., kynurenine-type) main_compound->oxidized_indole Oxidation (Air, Light) dehalogenated Dehalogenated Product main_compound->dehalogenated Reductive Dehalogenation (Reducing agents, Catalysts) polymeric Polymeric Byproducts main_compound->polymeric Acid/Base Catalyzed Polymerization

Caption: Potential degradation pathways for this compound.

References

troubleshooting 2-(6-bromo-1H-indol-2-yl)ethanamine purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of 2-(6-bromo-1H-indol-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by normal-phase chromatography on silica gel?

A1: The primary challenge is the basic nature of the primary amine group. This functionality interacts strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction can lead to several issues, including:

  • Peak Tailing: The compound moves slowly and unevenly down the column, resulting in broad, asymmetrical peaks.[2]

  • Irreversible Adsorption: A portion of the compound may bind permanently to the silica, leading to low recovery and yield loss.[1]

  • Poor Resolution: Tailing peaks can overlap with impurities, making separation difficult.

Q2: What are the recommended chromatographic techniques for purifying this compound?

A2: Due to the basicity of the molecule, the following techniques are generally more successful than standard silica gel chromatography:

  • Amine-Modified Normal-Phase Chromatography: Using silica gel functionalized with amino groups (NH2-silica) creates a more basic stationary phase surface.[2] This minimizes the strong acid-base interactions, leading to better peak shape and improved separation with standard non-polar mobile phases.[2]

  • Reversed-Phase (RP) Chromatography: Using a C18 or other hydrophobic stationary phase is a very effective method for purifying polar and ionizable compounds.[3][4] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[3]

  • Strong Cation Exchange (SCX) Chromatography: This technique is specifically designed to capture basic compounds. The crude material is loaded onto the SCX cartridge, non-basic impurities are washed away, and the desired amine is then eluted by washing with a basic solution (e.g., ammonia in methanol).

Q3: Should I add a modifier to my mobile phase?

A3: Yes, adding a modifier is often crucial for good chromatography of basic amines:

  • For Normal-Phase (Silica Gel): Adding a small amount (0.1-2% v/v) of a volatile base like triethylamine (TEA) or ammonia (often as a 7N solution in methanol) to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane) is common practice.[2] The added base competes with your compound for the acidic sites on the silica, improving peak shape and elution.[1]

  • For Reversed-Phase (C18): Adjusting the pH of the aqueous portion of the mobile phase to be alkaline (at least 2 pH units above the pKa of the amine) will neutralize the amine, making it more hydrophobic and improving retention and peak shape.[4] Adding a volatile base like triethylamine (0.1%) is a common way to achieve this.[4]

Q4: What are the likely impurities I need to separate from this compound?

A4: Potential impurities will depend on the synthetic route. Common possibilities include:

  • Unreacted 6-bromoindole: A key precursor in many syntheses.[5]

  • Over-brominated species: Such as dibromo-indoles, which can form during the bromination step.

  • Impurities from side-chain introduction: Depending on the specific reagents used to add the ethanamine group.

  • N-protected intermediates: If a protecting group strategy is used for the amine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad, Tailing Peak on Silica Gel Strong interaction between the basic amine and acidic silica surface.[2]1. Add 0.5-2% triethylamine or ammonia to your eluent.[2] 2. Switch to an amine-functionalized (NH2) column.[2] 3. Switch to reversed-phase (C18) chromatography.[4]
No Elution from Column Compound is irreversibly adsorbed to the stationary phase.1. For silica gel, try flushing the column with a strong, basic solvent system like 10-20% 7N ammonia in methanol. 2. Consider using a less interactive stationary phase like alumina or an amine-functionalized column for the next attempt.[4] 3. Use reversed-phase chromatography with an appropriate mobile phase.[3]
Multiple Peaks for a Pure Sample (Peak Splitting) - Column void or partially blocked frit.[6] - Mismatch between injection solvent and mobile phase. - On-column degradation or isomerization.1. Test with a new column to rule out hardware issues.[6] 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Run a flow injection test to check the system without the column.[6] 4. If degradation is suspected, try milder conditions (e.g., lower temperature, de-gassed solvents).
Poor Separation from an Impurity Inadequate selectivity of the chromatographic system.1. Change Solvent System: Try a different combination of solvents (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Change Stationary Phase: If using normal phase, switch to reversed-phase or vice-versa. The change in mechanism will likely alter the elution order. 3. Run a Gradient: Start with a weak mobile phase and gradually increase the polarity. This can sharpen peaks and improve resolution.
Low Yield/Recovery - Irreversible adsorption.[1] - Compound instability on the column. - Co-elution with an unseen impurity.1. Use a modified mobile phase (with TEA or ammonia) or a different stationary phase (NH2-silica, C18) to minimize adsorption.[2][4] 2. Analyze all fractions by TLC or LC-MS to ensure the product is not eluting unexpectedly or being smeared across many fractions. 3. Ensure the compound is stable to the chosen solvents and stationary phase.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography (Recommended)

This is often the most effective method for polar amines.

  • Stationary Phase: C18-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol or DMSO. If solubility is an issue, adsorbing the crude material onto a small amount of C18 silica for solid loading is an alternative.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Triethylamine (TEA)

    • Solvent B: Acetonitrile + 0.1% Triethylamine (TEA)

  • Equilibration: Equilibrate the column with 5-10 column volumes of the starting mobile phase composition (e.g., 95% A / 5% B).

  • Elution: Apply the sample to the column and begin the gradient. A typical gradient might be:

    • 5-50% B over 10-15 column volumes.

    • Hold at 50% B for 2-3 column volumes.

    • Increase to 100% B to wash the column.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC (using a reversed-phase plate) or LC-MS to identify the pure product.

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and can typically be removed along with the solvents during rotary evaporation.

Protocol 2: Normal-Phase Chromatography with Amine Modifier
  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane. If insoluble, pre-adsorb it onto a small amount of silica gel.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier. A common starting point is a gradient of 0-10% MeOH in DCM, with 1% triethylamine (TEA) added to the entire mobile phase.

  • Equilibration: Equilibrate the column with the starting eluent (e.g., 100% DCM + 1% TEA) for 5-10 column volumes.

  • Elution: Load the sample and run a linear gradient, for example:

    • 0-2% MeOH in DCM (+1% TEA) over 2 column volumes.

    • 2-10% MeOH in DCM (+1% TEA) over 10-12 column volumes.

    • Hold at 10% MeOH in DCM (+1% TEA) to elute the product.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC (stain with ninhydrin to visualize the amine).

  • Post-Purification: Combine pure fractions and remove the solvent and TEA under vacuum.

Data Presentation

Table 1: Typical Chromatographic Parameters for Amino-Indole Purification

ParameterNormal Phase (Silica + TEA)Reversed-Phase (C18 + TEA)Amine-Phase (NH2-Silica)
Stationary Phase Silica GelC18 SilicaNH2-Functionalized Silica
Typical Mobile Phase DCM/MeOH or EtOAc/HexaneWater/Acetonitrile or Water/MeOHEtOAc/Hexane
Modifier 0.5-2% Triethylamine (TEA)0.1% Triethylamine (TEA) or Formic AcidNot usually required
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first
Advantages Readily available materialsExcellent for polar compounds, good peak shapeGood peak shape, no need for basic modifier
Disadvantages Peak tailing without modifier, potential for adsorptionRequires removal of water from fractionsCan be more expensive than silica

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Normal Phase (Silica) cluster_2 Reversed Phase (C18) start Problem Observed (e.g., Peak Tailing, Low Yield) check_phase Which stationary phase? start->check_phase np_issue Strong Acid-Base Interaction check_phase->np_issue Silica rp_issue Poor Peak Shape / Retention? check_phase->rp_issue C18 np_sol1 Add Amine Modifier (e.g., 1% TEA) np_issue->np_sol1 np_sol2 Switch to NH2-Silica np_issue->np_sol2 np_sol3 Switch to Reversed-Phase np_issue->np_sol3 rp_sol1 Adjust Mobile Phase pH (Add 0.1% TEA) rp_issue->rp_sol1 rp_sol2 Change Organic Solvent (ACN <=> MeOH) rp_issue->rp_sol2

Caption: Troubleshooting workflow for amine purification.

G cluster_0 Key Properties cluster_1 Chromatography Choices compound This compound prop1 Primary Amine (Basic) compound->prop1 prop2 Indole Ring (Polar, Aromatic) compound->prop2 choice1 Reversed-Phase (C18) prop1->choice1 Requires pH control choice2 Normal Phase (NH2-Silica) prop1->choice2 Good choice choice3 Normal Phase (Silica + Amine) prop1->choice3 Requires modifier choice4 Normal Phase (Silica only) prop1->choice4 Leads to tailing prop2->choice1 Good retention prop2->choice2 Interacts with silica prop2->choice3 Interacts with silica prop2->choice4 Interacts with silica

Caption: Logic for selecting a chromatography method.

References

Technical Support Center: Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during this multi-step synthesis. The information is tailored for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor regioselectivity during the functionalization of the indole core, with the side chain adding to C3 instead of the desired C2 position. How can I improve C2 selectivity?

A1: This is a classic challenge in indole chemistry, as the C3 position is often more electronically rich and sterically accessible than C2. To favor C2 functionalization, a protection-deprotection strategy involving directed metalation is highly recommended.

Troubleshooting Strategy:

  • N-Protection: The indole nitrogen must be protected. A bulky, electron-withdrawing group like tosyl (Ts) or benzenesulfonyl (Bs) is ideal. This increases the acidity of the C2 proton and sterically hinders the C3 position.

  • Directed Lithiation: Use a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) at low temperatures (-78 °C) is standard for deprotonating the C2 position of N-sulfonyl indoles.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or diethyl ether is crucial. Any protic solvent or water will quench the organolithium reagent.

Below is a diagram illustrating the general workflow for achieving C2 selectivity.

G cluster_main Recommended C2-Functionalization Workflow start 6-Bromo-1H-indole p1 N-Protection start->p1 NaH, TsCl THF, 0 °C to rt p2 C2-Lithiation p1->p2 n-BuLi THF, -78 °C p3 Electrophilic Quench (e.g., with Acetonitrile) p2->p3 CH3CN -78 °C to 0 °C p4 Reduction of Nitrile p3->p4 LiAlH4 or Raney Ni/H2 THF or EtOH p5 N-Deprotection p4->p5 Mg/MeOH or HBF4 end_node Target Product p5->end_node

Caption: Recommended workflow for selective C2-functionalization of 6-bromoindole.

Q2: My reaction yield is very low, and analysis by LCMS and ¹H NMR shows a significant amount of a debrominated analog. What causes this, and how can I prevent it?

A2: The formation of a debrominated side product is a common issue when using organolithium reagents with aryl bromides. This occurs via a side reaction called lithium-halogen exchange, which is often faster than deprotonation, especially if reaction temperatures are not strictly controlled.

Troubleshooting Strategy:

  • Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) or even lower (e.g., -90 °C with a dry ice/diethyl ether bath) during the addition of the organolithium reagent and for the duration of the lithiation step. Even a small increase in temperature can dramatically increase the rate of lithium-halogen exchange.

  • Reagent Addition: Add the n-BuLi dropwise to the solution of your N-protected 6-bromoindole. A slow addition rate helps to dissipate localized heat and maintain a low overall temperature.

  • Alternative Bases: If debromination persists, consider using a different base. Lithium diisopropylamide (LDA) or a Hauser base (like TMP-Li) are more sterically hindered and can sometimes favor deprotonation (C-H activation) over lithium-halogen exchange.

The diagram below illustrates the competition between the desired C2-lithiation and the undesired lithium-halogen exchange.

G cluster_side_reaction Competitive Lithiation Pathways start N-Tosyl-6-bromoindole reagent + n-BuLi, THF start->reagent p_desired C2-Lithiation (Desired Pathway) reagent->p_desired Low Temp (-78 °C) p_side1 Lithium-Halogen Exchange (Side Reaction) reagent->p_side1 Higher Temp (> -70 °C) outcome_desired Forms C2-functionalized product after electrophilic quench p_desired->outcome_desired outcome_side1 Forms debrominated product after aqueous workup p_side1->outcome_side1

Caption: Competing reaction pathways during the lithiation of N-Tosyl-6-bromoindole.

Q3: The reduction of my nitrile intermediate is proving difficult. I'm either recovering the starting material or getting a complex mixture of products. What are the best conditions for this step?

A3: The reduction of the nitrile group in the 2-(6-bromo-1H-indol-2-yl)acetonitrile intermediate can be challenging. The choice of reducing agent and conditions is critical to avoid side reactions like reduction of the bromo-substituent or the indole ring.

Troubleshooting Strategy & Recommended Protocols:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent, effective for nitrile reduction.

    • Protocol: Add the nitrile (1.0 eq) dissolved in anhydrous THF to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir until TLC/LCMS analysis shows complete consumption of the starting material. Carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O, then 15% aq. NaOH, then more H₂O (Fieser workup).

    • Potential Issue: Over-reduction or debromination if the reaction is run at elevated temperatures or for extended times.

  • Catalytic Hydrogenation: This method can be cleaner but requires careful catalyst selection to avoid debromination.

    • Protocol: Dissolve the nitrile (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or THF) containing a base like ammonia (often as a 7N solution in MeOH) to prevent the formation of secondary amine side products. Add a catalyst, such as Raney Nickel (Ra-Ni) or Platinum(IV) oxide (PtO₂). Hydrogenate in a Parr shaker or using a hydrogen balloon at a suitable pressure (e.g., 50 psi) until hydrogen uptake ceases.

    • Potential Issue: Palladium-based catalysts (e.g., Pd/C) are highly active for dehalogenation and should be avoided.

Data Comparison Table:

Reducing AgentTypical ConditionsProsCons / Common Side Reactions
LiAlH₄ 1.5-2.0 eq, THF, 0 °C to rtFast, powerful, high-yieldingRequires careful quenching; risk of over-reduction or debromination at higher temperatures.
Raney Nickel H₂ (50 psi), EtOH/NH₃, rtMilder than LiAlH₄; less risk of indole ring reduction.Can be pyrophoric; may require longer reaction times or higher pressures.
PtO₂ (Adams' catalyst) H₂ (50 psi), EtOH/NH₃, rtEffective for nitrile reduction.More expensive; can still cause debromination if not carefully monitored.
BH₃·THF or BMS 1.0-1.5 eq, THF, refluxMilder than LiAlH₄.Often requires heating, which can promote other side reactions. Can form stable amine-borane complexes requiring acidic workup.
Q4: My final deprotection step to remove the N-Tosyl group is giving a low yield. What are the best methods for this transformation on a bromoindole substrate?

A4: Removing a tosyl group from an indole can be challenging as the conditions required can sometimes be harsh and lead to decomposition of the sensitive indole core. The presence of the bromo-substituent adds another layer of complexity.

Troubleshooting Strategy & Recommended Protocols:

  • Reductive Cleavage (Magnesium/Methanol): This is one of the most common and effective methods.

    • Protocol: To a solution of the N-tosyl indole (1.0 eq) in anhydrous methanol, add magnesium turnings (10-20 eq) portion-wise. The reaction is exothermic and will reflux. Monitor by TLC/LCMS. If the reaction stalls, sonication can be beneficial. Upon completion, filter the mixture and concentrate.

    • Potential Issue: Can be slow; requires a large excess of magnesium. The quality of the magnesium is important.

  • Strong Acid Cleavage: This method is fast but can lead to decomposition if not optimized.

    • Protocol: Dissolve the N-tosyl indole in a suitable solvent and treat with a strong acid like HBF₄·OEt₂ or concentrated H₂SO₄ in an ice bath. These conditions are harsh and should be attempted on a small scale first.

    • Potential Issue: High risk of substrate decomposition, particularly with the electron-rich indole ring. Not generally recommended for complex substrates.

Troubleshooting Flowchart: The following diagram provides a logical path for troubleshooting low-yield reactions based on initial analytical data.

G cluster_troubleshoot Troubleshooting Low Yield q1 Problem: Low Yield or Complex Mixture a1 Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) q1->a1 q2 Is unreacted starting material (SM) present? a1->q2 q3 Is a major impurity observed? q2->q3 No ans_sm_yes Reaction is incomplete. - Increase reaction time. - Check reagent quality/equivalents. - Increase temperature slightly. q2->ans_sm_yes Yes ans_impurity_yes Identify impurity by MS and NMR. - Mass match debrominated SM? - Mass match C3-isomer? - Mass match dimer? q3->ans_impurity_yes Yes ans_no Decomposition or loss during workup. - Check for streaking on TLC. - Use milder workup conditions. - Check pH and solvent stability. q3->ans_no No

Caption: A logical flowchart for troubleshooting common synthesis problems.

how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetically produced this compound?

A1: Common impurities can arise from unreacted starting materials, side products, and degradation products. These may include:

  • Starting Materials: Unreacted 6-bromoindole or precursors used in the indole ring formation.

  • Isomeric Impurities: Positional isomers such as 2-(4-bromo-1H-indol-2-yl)ethanamine or 2-(7-bromo-1H-indol-2-yl)ethanamine, depending on the synthetic route.

  • Over-alkylation or N-alkylation Products: Impurities where the ethanamine side chain is further alkylated or where alkylation occurs on the indole nitrogen.

  • Oxidation Products: The indole ring is susceptible to oxidation, which can lead to colored impurities.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup that are not completely removed.

Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?

A2: A colored product often indicates the presence of oxidized impurities or residual starting materials. The indole nucleus is sensitive to air and light and can form colored byproducts. To decolorize your product, you can try the following:

  • Recrystallization with Activated Carbon: Dissolve the impure compound in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.

  • Column Chromatography: This is a very effective method for separating colored impurities from your product. A detailed protocol is provided in the Troubleshooting Guide.

Q3: How can I confirm the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point. The purity is determined by the relative area of the main peak compared to the total area of all peaks.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can provide a highly accurate measure of purity by comparing the integral of a specific proton signal of your compound to that of a known internal standard of high purity.[2][3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Workup

If your initial product has a low purity (<90%), a combination of purification techniques may be necessary. The following workflow can be used to systematically improve the purity.

Caption: Workflow for purifying this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique is useful for separating the basic this compound from acidic and neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction twice.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.

  • Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The free amine will precipitate out.

  • Extraction of Free Base: Extract the aqueous solution with fresh organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction three times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.

Protocol 2: Recrystallization

Recrystallization is effective for removing small amounts of impurities. The choice of solvent is critical.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of your compound in various solvents to find a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Column Chromatography

Column chromatography provides the highest resolution for purification, especially for removing closely related impurities.

Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common mobile phase for tryptamines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of a basic modifier (like triethylamine or ammonia) to prevent tailing of the amine on the acidic silica gel. A gradient elution from a less polar to a more polar solvent system is often effective.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Run the mobile phase through the column, starting with the less polar solvent and gradually increasing the polarity.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the highly purified product.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected purity levels that can be achieved with each purification method. The actual results will depend on the nature and amount of impurities in the starting material.

Purification MethodStarting PurityExpected Final PurityTypical YieldNotes
Acid-Base Extraction 70-90%90-95%80-95%Effective for removing acidic and neutral impurities.
Recrystallization 85-95%95-98%60-85%Good for removing small amounts of impurities. Yield can be lower due to solubility of the product in the mother liquor.
Column Chromatography <90%>98%50-80%Highly effective for separating closely related impurities. Can be time-consuming and may result in lower yields.

Mandatory Visualization

PurityAnalysisWorkflow cluster_input Sample cluster_methods Purity Assessment Methods cluster_results Results Interpretation cluster_decision Decision sample Purified this compound tlc TLC Analysis sample->tlc hplc HPLC Analysis sample->hplc qnmr qNMR Analysis sample->qnmr tlc_result Single Spot? tlc->tlc_result hplc_result Purity > 98%? hplc->hplc_result qnmr_result Confirm Purity qnmr->qnmr_result tlc_result->hplc Yes repurify Further Purification Needed tlc_result->repurify No (Multiple Spots) hplc_result->qnmr_result Yes hplc_result->repurify No pure Product Meets Purity Specs qnmr_result->pure

Caption: Decision workflow for purity analysis of the final product.

References

Technical Support Center: Degradation of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the degradation of 2-(6-bromo-1H-indol-2-yl)ethanamine. As specific degradation data for this compound is limited in published literature, the information provided is based on the known degradation pathways of structurally related indoleamines and bromoindoles.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: Based on its structure, this compound is expected to undergo two primary metabolic pathways common to tryptamine and other indole-containing compounds:

  • Oxidative Deamination: The primary and most common pathway for endogenous and synthetic tryptamines is oxidative deamination of the ethylamine side chain, catalyzed by Monoamine Oxidases (MAO-A and MAO-B). This would convert the ethanamine group into an aldehyde, which is then further oxidized to a carboxylic acid, resulting in 2-(6-bromo-1H-indol-2-yl)acetic acid.

  • Indole Ring Oxidation: The indole ring itself can be hydroxylated by Cytochrome P450 (CYP450) enzymes. This can be a prelude to ring cleavage, a pathway initiated by enzymes like indoleamine 2,3-dioxygenase (IDO) for tryptophan, although its activity on substituted indoles like this may vary.[1][2] Subsequent steps could lead to the formation of kynurenine-like metabolites.[3][4]

Q2: What are the potential chemical degradation pathways for this compound?

A2: Bromoindoles can be susceptible to chemical degradation, particularly under certain storage and experimental conditions.[5] Key factors include:

  • Acidic Conditions: Strong mineral acids can promote decomposition of the indole ring.[5]

  • Light Exposure (Photodegradation): Indole compounds can be light-sensitive, leading to polymerization or oxidative degradation.

  • Oxidation: The indole nucleus is electron-rich and can be oxidized by air or other oxidizing agents, especially in the presence of metal ions.

Q3: What are the expected major degradation products I should look for?

A3: In metabolic studies, the primary product to screen for would be 2-(6-bromo-1H-indol-2-yl)acetic acid resulting from MAO activity. Hydroxylated versions of the parent compound are also possible. In chemical stability studies, you might observe the formation of oligomers or more complex mixtures resulting from indole ring reactions.

Q4: How can I prevent the chemical decomposition of my compound during storage and handling?

A4: To ensure the stability of this compound:

  • Storage: Store the solid compound at -20°C or lower, protected from light and moisture. For solutions, use a non-protic, anhydrous solvent like DMSO for stock solutions, stored at -80°C.

  • Handling: Minimize exposure to light by using amber vials. Prepare aqueous solutions fresh for each experiment and use buffers with a neutral to slightly basic pH if possible. Avoid strong acids.

Troubleshooting Guides

This section addresses common issues encountered during experimental work with this compound.

Issue 1: Rapid loss of parent compound in an in-vitro metabolism assay (e.g., liver microsomes).

Potential Cause Troubleshooting Step
High MAO Activity Pre-incubate the microsomes with a non-specific MAO inhibitor (e.g., pargyline) to see if degradation is reduced. This helps confirm if MAO is the primary metabolic route.
High CYP450 Activity Include a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) in a control experiment to assess the contribution of CYP enzymes.
Chemical Instability in Buffer Run a control incubation with the compound in the assay buffer without the microsomes (or other biological matrix) to quantify non-enzymatic degradation.

Issue 2: Multiple unexpected peaks appear in my HPLC/LC-MS chromatogram.

Potential Cause Troubleshooting Step
Forced Degradation The sample may have degraded due to improper handling (e.g., exposure to light, acid, or high temperature). Review your sample preparation and storage protocol.
Contamination Ensure all solvents, vials, and equipment are clean. Run a blank (solvent only) injection to check for system contamination.
Formation of Adducts in MS Source Degradation can sometimes occur in the mass spectrometer's ion source. Try modifying the source conditions (e.g., lowering temperature or cone voltage).
Multiple Degradation Products The compound may be genuinely unstable under the tested conditions. Perform a systematic forced degradation study (see protocol below) to identify products formed under specific stress conditions (acid, base, oxidation, heat, light).

Issue 3: I am not observing any degradation or metabolic turnover.

Potential Cause Troubleshooting Step
Low Enzymatic Activity The compound may not be a substrate for the enzymes in your system at the concentration tested. Verify the activity of your enzyme preparation (e.g., liver microsomes) with a known positive control substrate.
Incorrect Cofactors Ensure that the necessary cofactors for the enzymes are present and at the correct concentrations (e.g., NADPH for CYP450s, UDPGA for UGTs).
Low Compound Concentration The concentration of your compound may be below the limit of detection of your analytical method. Ensure your method is sufficiently sensitive.
Compound is Highly Stable The compound may genuinely be highly stable under the tested conditions. Consider extending the incubation time or increasing the enzyme concentration.

Troubleshooting Logic Diagram

troubleshooting_workflow start Unexpected Results in Degradation Assay check_peaks Are there unexpected peaks or loss of parent compound? start->check_peaks no_change Is there no change in parent compound concentration? check_peaks->no_change No instability Potential Chemical Instability or High Metabolic Turnover check_peaks->instability Yes stability Potential High Stability or Inactive Assay System no_change->stability Yes run_controls Run Controls: 1. Buffer only (no enzyme) 2. With specific enzyme inhibitors instability->run_controls buffer_degrades Degradation in buffer? run_controls->buffer_degrades inhibitor_stops Inhibitor prevents degradation? buffer_degrades->inhibitor_stops No chemical_issue Conclusion: Chemical Instability. Optimize pH, light, temp. buffer_degrades->chemical_issue Yes metabolic_issue Conclusion: Enzymatic Degradation. Identify specific enzyme family. inhibitor_stops->metabolic_issue Yes check_assay Run Positive Control Substrate stability->check_assay assay_works Positive control metabolized? check_assay->assay_works compound_stable Conclusion: Compound is Stable under these conditions. assay_works->compound_stable Yes assay_fail Conclusion: Assay System Failure. Check enzymes, cofactors, reagents. assay_works->assay_fail No

Caption: Troubleshooting workflow for degradation assays.

Data Presentation

When reporting stability data, a structured table is recommended for clarity and easy comparison.

Table 1: Example Chemical Stability of this compound after 24 hours

ConditionTemperature (°C)% Parent Compound RemainingMajor Degradation Product(s) Identified
0.1 M HCl4045.2%Product A, Product B
pH 7.4 Buffer4098.5%None Detected
0.1 M NaOH4092.1%Product C
pH 7.4 Buffer + H₂O₂4065.7%Product D (Oxidized)
pH 7.4 Buffer (Light)2588.9%Product E
pH 7.4 Buffer (Dark)2599.1%None Detected

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential chemical degradation products under stress conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl.

    • Base Hydrolysis: Dilute to 100 µM in 0.1 M NaOH.

    • Oxidation: Dilute to 100 µM in a solution of 3% hydrogen peroxide.

    • Thermal Stress: Incubate the solid compound at 60°C for 48 hours. Then prepare a 100 µM solution.

    • Photolytic Stress: Expose a 100 µM solution in pH 7.4 buffer to direct sunlight or a photostability chamber for 24 hours.

  • Incubation: Incubate all solutions (and a control in pH 7.4 buffer) at 40°C for 24 hours, except for the photolytic sample.

  • Sample Analysis:

    • Neutralize the acidic and basic samples with an equivalent amount of base/acid.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to characterize the degradation products.

Protocol 2: In-Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses metabolic degradation by phase I enzymes.

  • Reagents: Human Liver Microsomes (HLM, 20 mg/mL), 0.5 M Phosphate Buffer (pH 7.4), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), test compound.

  • Incubation Mixture Preparation (per well):

    • 85 µL of 0.5 M Phosphate Buffer (pH 7.4)

    • 5 µL of HLM (final concentration 1 mg/mL)

    • 5 µL of test compound (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 5 µL of the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at 4000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (t½) and intrinsic clearance (Clint).

Pathway and Workflow Visualizations

putative_metabolic_pathways cluster_main Putative Metabolic Pathways Parent This compound MAO Monoamine Oxidase (MAO) Parent->MAO CYP450 Cytochrome P450s Parent->CYP450 Aldehyde Intermediate Aldehyde MAO->Aldehyde ADH Aldehyde Dehydrogenase Aldehyde->ADH Metabolite1 2-(6-bromo-1H-indol-2-yl)acetic acid ADH->Metabolite1 Metabolite2 Hydroxylated Metabolites (e.g., on indole ring) CYP450->Metabolite2

Caption: Putative metabolic pathways of the target compound.

experimental_workflow cluster_workflow General Degradation Study Workflow start Hypothesis: Compound Degradation stability_study Forced Degradation (Chemical Stability) start->stability_study metabolism_study In-Vitro Metabolism (Enzymatic Stability) start->metabolism_study analysis LC-MS/MS Analysis stability_study->analysis metabolism_study->analysis identification Degradant Identification analysis->identification quantification Degradation Rate (Half-life, etc.) analysis->quantification conclusion Final Stability Profile identification->conclusion quantification->conclusion

Caption: Workflow for a comprehensive degradation study.

References

refining experimental protocols involving 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 2-(6-bromo-1H-indol-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a synthetic organic compound belonging to the indole-ethanamine family.[1] Its structure, featuring a bromine atom on the indole ring, makes it a subject of interest in medicinal chemistry and drug discovery. The bromine atom can influence properties such as lipophilicity and binding affinity to biological targets.[2] Primary research applications include its potential as an antibiotic adjuvant, an anti-biofilm agent, and in the development of novel anticancer therapeutics.[3]

Q2: What are the key physicochemical properties of this compound?

Q3: What are the main synthetic routes to obtain this compound?

There are two primary retrosynthetic pathways for the synthesis of this compound:

  • Pathway A: Late-stage introduction of the ethanamine side chain. This common strategy involves first synthesizing the 6-bromoindole core, followed by the introduction of the ethanamine group at the C-2 position.[1]

  • Pathway B: Building the indole ring from a pre-functionalized precursor. This approach starts with a benzene derivative that already contains the bromine atom and a precursor to the ethanamine side chain, followed by cyclization to form the indole ring.[1]

Q4: What are the known biological activities of this compound and its analogs?

Indole compounds, including bromo-substituted derivatives, have been shown to exhibit a range of biological activities. They can act as signaling molecules in bacteria, influencing processes like biofilm formation, motility, and virulence.[2][5] In the context of cancer research, indole derivatives have been investigated for their ability to target various signaling pathways, including the MAP kinase and p53 pathways.[4][6][7][8]

Troubleshooting Guides

Synthesis and Purification

Q: I am having trouble with the Fischer indole synthesis for a related compound. What are some common issues?

A: The Fischer indole synthesis can be sensitive to reaction conditions. Common problems include:

  • Impure Phenylhydrazine: Ensure the purity of your phenylhydrazine starting material, as impurities can lead to side reactions and low yields.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, AcOH) are critical. Experiment with different acids and concentrations to optimize the reaction.

  • Temperature Control: The reaction temperature can significantly impact the outcome. Monitor and control the temperature carefully, trying a range if the initial reaction is unsuccessful.

  • Purification: Purification of the final product, especially if it contains a tertiary amine, can be challenging. Column chromatography with different solvent systems (e.g., CHCl3:MeOH with triethylamine) may be necessary to separate the product from starting materials and byproducts.[9]

Q: My final compound is difficult to purify by column chromatography due to streaking. What can I do?

A: Streaking on silica gel columns, especially with amine-containing compounds, is a common issue. Here are some tips:

  • Add a Base: Add a small amount of a volatile base, like triethylamine (TEA) or ammonia in methanol, to the eluent. This can help to suppress the interaction of the amine with the acidic silica gel.[9]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel (dry loading) before loading it onto the column can sometimes improve separation.

Biological Assays

Q: I am not seeing any antimicrobial activity with my compound. What could be the reason?

A: Several factors can influence the outcome of an antimicrobial assay:

  • Solubility: Ensure your compound is fully dissolved in the test medium. Poor solubility can lead to an underestimation of its activity. You may need to use a co-solvent like DMSO, but be mindful of its final concentration as it can also have antimicrobial effects.

  • Bacterial Strain: The susceptibility to a compound can vary significantly between different bacterial strains. Test against a panel of both Gram-positive and Gram-negative bacteria.

  • Growth Phase: The growth phase of the bacteria used for inoculation (logarithmic vs. stationary) can affect their susceptibility. Standardize your protocol to use bacteria from a specific growth phase.

  • Inoculum Density: The initial number of bacteria can impact the MIC value. Ensure you are using a standardized inoculum density (e.g., by adjusting to a specific McFarland standard).[10]

Q: My anti-biofilm assay results are not reproducible. What are some potential sources of variability?

A: Anti-biofilm assays can be sensitive to small variations in the protocol:

  • Washing Steps: Inconsistent washing to remove planktonic cells can lead to variability in the final biofilm quantification. Standardize the washing procedure in terms of volume, number of washes, and gentleness of the process.[11]

  • Crystal Violet Staining: The incubation time with crystal violet and the subsequent washing to remove excess stain are critical for reproducible results.

  • Dye Solubilization: Ensure the crystal violet is fully solubilized before measuring the absorbance. Incomplete solubilization will lead to inaccurate readings.

  • Plate Edge Effects: Wells on the edge of a microtiter plate can be prone to evaporation, which can affect biofilm formation. It is good practice to not use the outermost wells for critical experiments or to fill them with sterile medium to minimize this effect.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure based on common synthetic strategies for indole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-Bromoindole A common method is the bromination of indole.

  • Dissolve indole in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

  • Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-5°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Step 2: Introduction of the Ethanamine Side Chain at C-2 This can be a multi-step process.

  • Acylation: React the 6-bromoindole with an acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst to introduce a chloroacetyl group at the C-2 position.

  • Azide Formation: Convert the chloroacetyl group to an azidoacetyl group by reacting with sodium azide.

  • Reduction: Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[1]

  • Purification: Purify the final product by column chromatography.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method.[10][12]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Biofilm Activity Assay: Crystal Violet Method

This protocol quantifies the inhibition of biofilm formation.[11][13]

  • Biofilm Formation:

    • In a 96-well flat-bottomed microtiter plate, add the bacterial suspension (adjusted as in the MIC assay) to wells containing different concentrations of this compound.

    • Include a positive control (bacteria in broth) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow biofilm formation.

  • Quantification of Biofilm:

    • Carefully discard the planktonic culture from each well.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate.

    • Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells with water to remove excess stain.

    • Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition can be calculated relative to the positive control.

Data Presentation

Table 1: Antimicrobial Activity of this compound (Example Data)

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Escherichia coliNegative32
Pseudomonas aeruginosaNegative>128
Bacillus subtilisPositive8

Table 2: Anti-Biofilm Activity of this compound against S. aureus (Example Data)

Concentration (µg/mL)Biofilm Inhibition (%)
425
852
1678
3291

Visualizations

Signaling Pathways

Diagram 1: Simplified Bacterial Indole Signaling Pathway

bacterial_indole_signaling Tryptophan Tryptophan TnaA Tryptophanase (TnaA) Tryptophan->TnaA Indole Indole TnaA->Indole Synthesis Receptor Putative Receptor/Target Indole->Receptor Binding Biofilm Biofilm Formation Receptor->Biofilm Modulation Motility Motility Receptor->Motility Modulation Virulence Virulence Receptor->Virulence Modulation

Caption: Bacterial indole signaling pathway.

Diagram 2: Simplified MAPK Signaling Pathway in Cancer Cells

mapk_signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival IndoleCompound Indole Compound IndoleCompound->RAF Inhibition

Caption: MAPK signaling pathway in cancer.

Diagram 3: Simplified p53 Signaling Pathway in Cancer Cells

p53_signaling_pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Inhibition IndoleCompound Indole Compound IndoleCompound->MDM2 Inhibition

Caption: p53 signaling pathway in cancer.

References

Technical Support Center: Synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary retrosynthetic pathways for the synthesis of this compound.[1]

  • Pathway A: Late-stage introduction of the ethanamine side chain. This approach begins with the synthesis of the 6-bromoindole core, followed by the introduction of the ethanamine side chain at the C-2 position.[1] A common method for this is the condensation of 6-bromoindole-2-carboxaldehyde with nitromethane (a Henry reaction) to form 2-(2-nitrovinyl)-6-bromo-1H-indole, which is then reduced to the desired ethanamine.[2][3]

  • Pathway B: Building the indole ring from a pre-functionalized precursor. This strategy involves starting with a benzene derivative that already contains a bromine atom and a precursor to the ethanamine side chain. The indole ring is then formed in a subsequent cyclization step.[1]

Q2: What are the most common impurities I might encounter during the synthesis?

A2: Several impurities can arise depending on the synthetic route chosen.

  • Isomeric Impurities: The C-3 position of the indole ring is often more reactive towards electrophilic substitution than the C-2 position. This can lead to the formation of the isomeric impurity, 2-(6-bromo-1H-indol-3-yl)ethanamine, particularly if the reaction conditions for introducing the side chain are not carefully controlled.[1]

  • Over-brominated Species: During the bromination of the indole starting material, di-brominated or other poly-brominated indoles can be formed as byproducts.

  • Incomplete Reduction Intermediate: If reducing the 2-(2-nitrovinyl)-6-bromo-1H-indole intermediate, incomplete reduction can lead to the presence of the corresponding hydroxylamine derivative.[4]

  • Nitrile Byproduct: In the Henry reaction between 6-bromoindole-2-carboxaldehyde and nitromethane, the formation of 6-bromoindole-2-carbonitrile is a possible side reaction.[4]

  • Dehalogenated Product: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) can potentially cause dehalogenation of the bromo-substituted indole ring, leading to the formation of 2-(1H-indol-2-yl)ethanamine.

Q3: How can I minimize the formation of these impurities?

A3: Careful control of reaction conditions and choice of reagents are crucial.

  • For Isomeric Impurities: To favor substitution at the C-2 position, it is advisable to start with a precursor that already has a functional group at C-2, such as 6-bromoindole-2-carboxaldehyde or 6-bromoindole-2-carboxylate.

  • For Over-bromination: Use a mild brominating agent and control the stoichiometry of the reactants carefully.

  • For Incomplete Reduction: Ensure a sufficient amount of the reducing agent is used and allow for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • For Nitrile Byproduct: Optimize the conditions of the Henry reaction (base, temperature, and reaction time) to favor the desired nitroaldol condensation.

  • For Dehalogenation: Consider using a milder reducing agent system, such as Sodium Borohydride (NaBH₄) in the presence of Nickel(II) Acetate (Ni(OAc)₂), which has been shown to reduce the nitro group without affecting a halogen substituent on the indole ring.

Q4: What purification methods are most effective for isolating the final product?

A4: A combination of techniques is often necessary for obtaining highly pure this compound.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from starting materials, byproducts, and other impurities. A gradient elution system, for example, with a mixture of dichloromethane and methanol, is often effective.

  • Crystallization: After chromatographic purification, crystallization can be employed to further enhance the purity of the final product. A suitable solvent system (e.g., methanol/water) should be determined experimentally.[5] Fractional melting can also be a powerful technique for removing impurities.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired 2-substituted product Preferential reaction at the C-3 position of the indole ring.Start with a 2-functionalized 6-bromoindole, such as 6-bromoindole-2-carboxaldehyde, to direct the reaction to the desired position.
Presence of di-brominated or poly-brominated impurities Harsh bromination conditions or incorrect stoichiometry.Use a milder brominating agent (e.g., N-bromosuccinimide) and carefully control the molar equivalents of the brominating agent. Monitor the reaction closely by TLC or GC-MS.
Product is contaminated with a hydroxylamine intermediate Incomplete reduction of the nitrovinyl group.Increase the amount of reducing agent (e.g., LiAlH₄) and/or extend the reaction time. Monitor the reaction progress until the starting material is fully consumed.
Significant amount of dehalogenated product is observed The reducing agent is too harsh and is cleaving the C-Br bond.Switch to a milder reducing agent system, such as NaBH₄/Ni(OAc)₂.
Difficulty in removing a closely-related impurity by chromatography The impurity has a very similar polarity to the desired product.Optimize the chromatographic conditions (try different solvent systems or stationary phases). Consider converting the product to a salt to alter its solubility and chromatographic behavior, which may facilitate separation. Follow up with a final purification step like crystallization.

Experimental Protocols

Synthesis of 2-(2-nitrovinyl)-6-bromo-1H-indole (Henry Reaction Intermediate)

  • To a solution of 6-bromoindole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add nitromethane (1.5 eq).

  • Add a catalytic amount of a base, for example, benzylamine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-(2-nitrovinyl)-6-bromo-1H-indole, will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.[2]

Reduction of 2-(2-nitrovinyl)-6-bromo-1H-indole to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 2-(2-nitrovinyl)-6-bromo-1H-indole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can then be purified by column chromatography.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_henry Henry Reaction cluster_reduction Reduction 6-bromoindole-2-carboxaldehyde 6-bromoindole-2-carboxaldehyde 2-(2-nitrovinyl)-6-bromo-1H-indole 2-(2-nitrovinyl)-6-bromo-1H-indole 6-bromoindole-2-carboxaldehyde->2-(2-nitrovinyl)-6-bromo-1H-indole Nitromethane, Base This compound This compound 2-(2-nitrovinyl)-6-bromo-1H-indole->this compound LiAlH4 or NaBH4/Ni(OAc)2

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Side Products Main_Reaction Desired Synthetic Pathway Impurity Common Impurities Isomer 3-substituted Isomer Impurity->Isomer Incorrect Substitution Over-bromination Di-brominated Species Impurity->Over-bromination Excess Brominating Agent Incomplete_Reduction Hydroxylamine Intermediate Impurity->Incomplete_Reduction Insufficient Reducing Agent Nitrile Nitrile Byproduct Impurity->Nitrile Side reaction in Henry Condensation Dehalogenation Dehalogenated Product Impurity->Dehalogenation Harsh Reduction Conditions

Caption: Logical relationship of common impurities to the main reaction.

References

Technical Support Center: HPLC Analysis of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the HPLC resolution of 2-(6-bromo-1H-indol-2-yl)ethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

1. Issue: Poor Resolution or Co-eluting Peaks

Poor resolution between the target analyte and impurities or other components is a frequent challenge.

Potential Causes and Solutions:

  • Incorrect Mobile Phase Composition : The organic modifier percentage and pH of the mobile phase are critical for separating ionizable compounds like primary amines.[1][2]

    • Solution : Systematically adjust the mobile phase. Since this compound is a basic compound, working at a higher pH (e.g., pH 7-10) can keep it in a neutral, un-ionized state, which often improves retention and peak shape on a reverse-phase column.[1][3] Conversely, at a low pH (<3), the compound will be fully protonated.[1] Avoid working at a pH close to the analyte's pKa, as this can cause peak splitting or distortion.[2][4]

  • Inappropriate Gradient Elution : An isocratic elution may not be sufficient to separate compounds with different polarities.

    • Solution : Implement a gradient elution. Start with a lower percentage of organic solvent and gradually increase it. A shallower gradient can significantly improve the resolution of closely eluting peaks.[3]

  • Unsuitable Column Chemistry : The stationary phase may not provide the necessary selectivity.

    • Solution : Select a column suitable for basic compounds. Modern, end-capped C18 or C8 columns with high purity silica are recommended to minimize interactions with residual silanol groups.[1] For challenging separations, consider a phenyl-hexyl or a polar-embedded phase column to introduce different selectivity.

2. Issue: Peak Tailing or Asymmetrical Peaks

Peak tailing is a common problem when analyzing basic compounds, often caused by strong interactions with the stationary phase.

Potential Causes and Solutions:

  • Silanol Interactions : Residual silanol groups on the silica-based stationary phase can interact with the primary amine of the analyte, causing tailing.

    • Solution 1: Mobile Phase Additives : Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.

    • Solution 2: Adjust pH : Operating at a low pH (e.g., pH < 3) protonates the silanol groups, reducing their interaction with the protonated amine.[1] Alternatively, a high pH deprotonates the analyte, also reducing interaction. Ensure your column is stable at the chosen pH.[5]

    • Solution 3: Use a Modern Column : Employ a column with advanced end-capping or a hybrid particle technology designed to minimize silanol activity.[1]

  • Column Overload : Injecting too much sample can lead to peak distortion.[1][6]

    • Solution : Reduce the injection volume or dilute the sample.[6][7] The sample should ideally be dissolved in the initial mobile phase to prevent peak shape issues.[8]

3. Issue: Inconsistent Retention Times

Shifts in retention time from one injection to the next compromise data reliability.

Potential Causes and Solutions:

  • Unstable Mobile Phase pH : Poorly buffered mobile phases can change pH over time, affecting the ionization state and retention of the analyte.[4]

    • Solution : Use a suitable buffer at an appropriate concentration (typically 10-25 mM) to maintain a constant pH.[8] Ensure the buffer is soluble in all mobile phase compositions used in the gradient.

  • Fluctuations in Temperature : Changes in column temperature can affect viscosity and analyte retention.[6]

    • Solution : Use a column thermostat to maintain a constant and consistent temperature throughout the analysis.[8]

  • Column Degradation : The stationary phase can degrade over time, especially when used with aggressive pH conditions.[1]

    • Solution : Use a guard column to protect the analytical column and regularly perform column flushing and regeneration procedures as recommended by the manufacturer.[1]

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Screening

This protocol outlines a systematic approach to optimize the mobile phase pH for the analysis of this compound.

  • Column : Use a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) known for its stability across a wide pH range.

  • Buffer Preparation : Prepare three different mobile phase buffers:

    • Low pH : 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water (approx. pH 2.5-3.0).

    • Mid pH : 10 mM Ammonium Acetate in water, adjusted to pH 6.8.

    • High pH : 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.5.

  • Organic Modifier : Use Acetonitrile (ACN) or Methanol (MeOH). ACN often provides sharper peaks.[9]

  • Procedure :

    • Equilibrate the column with a starting mobile phase composition (e.g., 95:5 Aqueous Buffer:ACN).

    • Inject the sample and run a generic gradient (e.g., 5% to 95% ACN over 20 minutes) for each of the three pH conditions.

    • Evaluate the chromatograms for resolution, peak shape, and retention time.

  • Fine-Tuning : Once the optimal pH range is identified, you can perform smaller pH adjustments (± 0.5 pH units) to further refine the separation.[2]

Table 1: Starting HPLC Method Parameters

ParameterRecommended Starting ConditionNotes
Column C18 or C8, end-capped (e.g., 150 x 4.6 mm, 3.5 µm)Choose a column with low silanol activity.[10]
Mobile Phase A 0.1% Formic Acid in Water OR 10 mM Ammonium Bicarbonate (pH 9.5)Test both low and high pH to determine optimal selectivity and peak shape.[3]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often the preferred organic modifier.[9]
Gradient 5% to 95% B over 20 minutesA shallow gradient is a good starting point for resolving complex mixtures.[3]
Flow Rate 1.0 mL/minCan be optimized; lower flow rates may improve resolution.[6]
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducibility.[8]
Detector UV, 280 nmIndole rings have strong UV absorbance around this wavelength.
Injection Vol. 5 µLMinimize to prevent column overload.[6]
Sample Diluent Initial Mobile Phase CompositionDissolving the sample in the mobile phase improves peak shape.[8]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting poor HPLC resolution.

HPLC_Troubleshooting_Workflow start Poor Resolution cause1 Broad Peaks? start->cause1 cause2 Co-eluting Peaks? start->cause2 cause1->cause2 No solution1a Optimize Mobile Phase (Additives like TEA) cause1->solution1a Yes solution2a Adjust Mobile Phase Strength (%B) cause2->solution2a Yes solution1b Reduce Sample Load solution1a->solution1b solution1c Check for Extra-Column Volume solution1b->solution1c solution2b Optimize Mobile Phase pH solution2a->solution2b solution2c Change Column Selectivity (e.g., Phenyl) solution2b->solution2c solution2d Adjust Gradient Slope solution2c->solution2d solution2e Optimize Temperature solution2d->solution2e

A logical workflow for troubleshooting poor HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to start with for this compound?

A C18 or C8 column with modern bonding and end-capping technology is the most common starting point for reverse-phase HPLC.[11] These columns provide good hydrophobic retention. For a basic amine like this, it is critical to use a high-purity silica column to minimize peak tailing caused by silanol interactions.[1]

Q2: How does the pH of the mobile phase affect the separation?

The mobile phase pH is one of the most powerful parameters for optimizing the separation of ionizable compounds.[2][5] For this compound, which is a primary amine, pH controls its degree of ionization.

  • At low pH (e.g., < 3) , the amine is protonated (positively charged), which can lead to reduced retention on a C18 column and potential interactions with silanols.

  • At high pH (e.g., > 9) , the amine is in its neutral, un-ionized form. This increases its hydrophobicity and retention time on a reverse-phase column, which can be beneficial for resolution.[3]

  • At a pH near the pKa , the compound will exist as a mixture of ionized and un-ionized forms, which can lead to broad or split peaks.[4][5]

Q3: My peak is tailing badly. What is the quickest way to fix it?

The quickest way to address peak tailing for a basic compound is often to modify the mobile phase. Try adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase. If that doesn't work, using a highly end-capped column specifically designed for the analysis of basic compounds is another effective solution.[1]

Q4: Should I use an isocratic or gradient method?

For method development and analyzing samples that may contain impurities of varying polarities, a gradient elution is almost always recommended.[3] A gradient method allows for the separation of a wider range of compounds in a single run and can improve peak shape for later-eluting components. An isocratic method may be suitable for routine quality control analysis once the separation is well-defined and only the main peak is of interest.

Q5: How should I prepare my sample for injection?

Proper sample preparation is crucial for good results.[6][11]

  • Dissolution : Dissolve the sample in a solvent that is compatible with the mobile phase. The ideal solvent is the initial mobile phase composition itself (e.g., 95:5 water:acetonitrile).[8] This minimizes peak distortion caused by the injection solvent.

  • Filtration : Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulates that can block the column frit and damage the HPLC system.[6]

  • Concentration : Ensure the sample concentration is within the linear range of the detector and does not overload the column, which can cause peak fronting and a loss of resolution.[6]

References

Validation & Comparative

A Comparative Analysis of 2-(6-bromo-1H-indol-2-yl)ethanamine and Other Tryptamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the putative pharmacological profile of 2-(6-bromo-1H-indol-2-yl)ethanamine with other key tryptamine derivatives. Due to a lack of publicly available experimental data for this compound, this guide draws upon data from structurally similar compounds to infer its potential activity and provides a framework for its experimental evaluation.

This document summarizes the structure-activity relationships of tryptamine derivatives, focusing on substitutions at the indole ring, and presents detailed protocols for essential in vitro assays to characterize novel compounds in this class.

Introduction to this compound

This compound is a halogenated tryptamine derivative. The tryptamine scaffold is the backbone for a wide range of neuroactive compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Modifications to the indole ring and the ethylamine side chain can significantly alter a compound's affinity and efficacy at various receptors, particularly serotonin receptors. The presence of a bromine atom at the 6-position of the indole ring and the ethylamine side chain at the 2-position are key structural features that are expected to influence its pharmacological profile.

Comparative Analysis of Receptor Binding Affinities

While specific binding data for this compound is not available, we can infer its potential receptor affinity profile by examining structurally related compounds. The following table summarizes the binding affinities (Ki, in nM) of various tryptamine derivatives at key serotonin receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
Tryptamine -----
5-Bromo-DMT 16.9138403193971[1]
N-Benzyltryptamine -245100186-[2]

Data for tryptamine and its simple derivatives are often variable in the literature. 5-Bromo-DMT provides insight into the effect of a bromine substitution on the indole ring, while N-Benzyltryptamine offers a comparison for a tryptamine with a modification on the amine.

Comparative Analysis of Functional Activity

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The table below presents functional activity data (EC50 or IC50, in nM) for relevant tryptamine derivatives.

CompoundAssay TypeReceptorActivity (EC50/IC50, nM)Efficacy (% of 5-HT)
Tryptamine Gq (IP1)5-HT2A52738%
5-Bromo-DMT Gq (Calcium)5-HT2A77.7 - 3,09034 - 100%[1]
N-Benzyltryptamine Gq (Calcium)5-HT2A16262%[2]
6-bromo-N-propionyltryptamine Antagonist Assay5-HT2AWeak Inhibition (~10% at 10 µM)-[3]
6-bromo-N-hexanoyltryptamine Antagonist Assay5-HT2A~70% inhibition (relative to control)-[4]

It is important to note that the N-acylation of 6-bromotryptamine appears to confer antagonist activity at the 5-HT2A receptor.[4][5] The functional activity of the primary amine, this compound, remains to be determined.

Signaling Pathways

Tryptamine derivatives primarily exert their effects through G-protein coupled receptors (GPCRs), most notably the serotonin receptors. The 5-HT2A receptor, a key target for many psychoactive tryptamines, is coupled to the Gq/11 signaling pathway.[1] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

5-HT2A Receptor Signaling Pathway Ligand Tryptamine Derivative Receptor 5-HT2A Receptor Ligand->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_0 In Vitro Characterization A Compound Synthesis (this compound) B Primary Screening: Radioligand Binding Assay A->B C Determine Ki at Multiple Receptors B->C D Functional Assays: - Calcium Flux (Gq) - cAMP (Gs/Gi) C->D E Determine EC50/IC50 and Efficacy D->E F Signaling Bias Assessment: β-Arrestin Recruitment Assay E->F G Compare G-protein vs. β-arrestin pathway activation F->G H Pharmacological Profile G->H

References

A Comparative Analysis of Brominated Indole-Ethanamines in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, indole-based compounds represent a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological activity of 2-(6-bromo-1H-indol-2-yl)ethanamine and its closely related analogs, with a particular focus on the more extensively studied isomer, 2-(6-bromo-1H-indol-3-yl)ethanamine, and its derivatives. Due to a scarcity of publicly available data on the 2-substituted isomer, this comparison leverages data from its 3-substituted counterpart and related bisindole alkaloids to provide a foundational understanding for researchers, scientists, and drug development professionals.

Overview of Biological Activities

Brominated indole-ethanamines have emerged as promising candidates in various therapeutic areas, including oncology and infectious diseases. The marine bisindole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, has demonstrated notable antimicrobial and anti-biofilm properties.[1][2] Furthermore, derivatives of bromo-indoles have been investigated for their potential as anticancer agents.[3][4]

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of 2-(6-bromo-1H-indol-3-yl)ethanamine derivatives and a related brominated quinazoline compound. This data is intended to provide a comparative baseline for assessing the potential of novel brominated indole-ethanamines.

Compound NameBiological ActivityAssay SystemKey Findings
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1)AntimicrobialMinimum Inhibitory Concentration (MIC) determinationMIC of 8 mg/L against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.[2]
Fluorinated analogue of Compound 1 (Compound 2)Antibiotic AdjuvantCheckerboard assay with oxacillin against MRSASynergistic effect with oxacillin, decreasing the oxacillin MIC by 256-fold (from 256 to 1 µg/mL).[5]
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ)AntiproliferativeCell proliferation assay (leukemia cell lines)Significant decrease in cell number in a dose-dependent manner; induced apoptosis.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the compounds was determined by the broth microdilution method.

  • Bacterial strains were cultured overnight in appropriate broth media.

  • The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds were prepared in a 96-well microtiter plate.

  • The bacterial suspension was added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5]

Checkerboard Assay for Synergy

This assay was used to evaluate the synergistic effect of the compounds with conventional antibiotics.

  • Serial dilutions of the investigational compound and the antibiotic (e.g., oxacillin) were prepared along the x- and y-axes of a 96-well plate, respectively.

  • Each well was inoculated with a standardized bacterial suspension (e.g., MRSA).

  • The plate was incubated at 37°C for 24 hours.

  • The Fractional Inhibitory Concentration (FIC) index was calculated for each combination to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), or antagonism (FIC > 4).[5]

Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed using the trypan blue exclusion method.

  • Leukemia cell lines (e.g., L1210, HL-60, U-937) were seeded in culture plates.

  • The cells were treated with various concentrations of the test compound for a specified duration.

  • At the end of the treatment period, cells were harvested and stained with trypan blue.

  • The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

  • The percentage of growth inhibition was calculated relative to untreated control cells.[4][6]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams illustrate a hypothetical signaling pathway that could be modulated by brominated indole-ethanamines and a general workflow for screening their biological activity.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Regulation Response Cellular Response (e.g., Apoptosis) Gene->Response Compound This compound Compound->Receptor Binding

Caption: A hypothetical signaling cascade initiated by the binding of this compound to a cell surface receptor, leading to a cellular response.

G Experimental Workflow for Bioactivity Screening start Start compound Synthesize/Acquire This compound and Analogs start->compound in_vitro In Vitro Assays (e.g., MIC, Cytotoxicity) compound->in_vitro data_analysis Data Analysis and Hit Identification in_vitro->data_analysis in_vivo In Vivo Models (e.g., Animal Studies) data_analysis->in_vivo Promising Hits end End data_analysis->end No Promising Hits lead_opt Lead Optimization in_vivo->lead_opt lead_opt->end

Caption: A generalized workflow for the screening and development of novel bioactive compounds, from initial synthesis to lead optimization.

References

A Comparative Analysis of Serotonin and a Brominated Indolethanamine Derivative at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of the endogenous neurotransmitter serotonin and a synthetic brominated indolethanamine derivative for various serotonin (5-HT) receptors. Due to the limited availability of public data on 2-(6-bromo-1H-indol-2-yl)ethanamine, this guide utilizes data for a structurally related compound, 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine , to provide a relevant comparison. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering a concise overview of receptor binding profiles, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Receptor Binding Affinity

The following table summarizes the inhibitory constant (Ki) values for serotonin and 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine at a range of human serotonin receptor subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher binding affinity.

Receptor SubtypeSerotonin (5-HT) Ki (nM)2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine Ki (nM)[1]
5-HT1A 3.218
5-HT1B 4.125
5-HT1D 5.016
5-HT2A 10[2]23
5-HT2B 0.91.8
5-HT2C 5.028
5-HT5A 130>10000
5-HT6 130118
5-HT7 2.014

Note: The binding affinity data for 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine was obtained from in vitro assays using cloned human and rodent receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays.[3][4] This technique measures the ability of an unlabeled test compound (e.g., this compound or serotonin) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

Key Steps in a Radioligand Binding Assay:
  • Membrane Preparation:

    • Cells or tissues expressing the target serotonin receptor subtype are harvested.

    • The cells are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.[5]

  • Binding Incubation:

    • A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.[6]

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.[6]

    • Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competing ligand to saturate the specific binding sites.[7]

  • Separation of Bound and Free Ligand:

    • Following incubation, the mixture is rapidly filtered through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[6] This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]

  • Data Analysis:

    • The data are analyzed using non-linear regression analysis to generate a competition curve.[3]

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the comparison of these compounds.

G_protein_signaling cluster_membrane Plasma Membrane GPCR 5-HT Receptor (GPCR) G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector 3. Modulation Response Cellular Response Effector->Response 4. Signal Transduction Ligand Serotonin or Bromo-indolethanamine Ligand->GPCR 1. Binding

Caption: Serotonin Receptor G-Protein Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Receptor-Expressing Membrane Preparation Incubation Incubate Membrane, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Unlabeled Test Compound (e.g., Bromo-indolethanamine) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Experimental Workflow of a Radioligand Binding Assay.

References

Comparative Analysis of Synthetic Routes to 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The synthesis of 2-(6-bromo-1H-indol-2-yl)ethanamine, a tryptamine derivative with potential applications in medicinal chemistry and drug development, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary methods starting from the common precursor, 6-bromoindole. The selection of an optimal synthesis route is contingent on factors such as desired overall yield, scalability, and the availability of specific reagents and reaction conditions.

The two principal retrosynthetic disconnections for this compound involve either the late-stage introduction of the ethanamine side chain onto the pre-formed 6-bromoindole nucleus or the construction of the indole ring from a precursor already bearing the key functionalities. This analysis will focus on the former, more convergent approach, specifically highlighting the Acylation-Reduction Pathway and the Nitrile Pathway .

Data Presentation: Comparison of Synthetic Pathways

ParameterAcylation-Reduction PathwayNitrile Pathway
Starting Material 6-bromoindole6-bromoindole
Key Intermediates 2-(6-bromo-1H-indol-2-yl)-2-oxoacetamide2-(6-bromo-1H-indol-2-yl)acetonitrile
Number of Steps 32
Key Reagents Oxalyl chloride, Ammonia, Lithium aluminum hydride (LiAlH₄)Chloroacetonitrile, a base (e.g., NaH), Lithium aluminum hydride (LiAlH₄) or alternative reducing agent
Overall Yield ModeratePotentially higher
Scalability Potentially challenging due to the use of highly reactive reagents like oxalyl chloride and LiAlH₄.Generally scalable, with the nitrile reduction step being a common industrial process.
Purity Concerns Potential for over-reduction or side reactions with LiAlH₄. Regioselectivity of the initial acylation step can be a challenge.Purity of the intermediate nitrile is crucial. Reduction conditions need to be optimized to avoid side products.

Experimental Protocols

Method 1: Acylation-Reduction Pathway

This pathway involves the introduction of a two-carbon chain through acylation of the indole ring, followed by the conversion of the resulting carbonyl group to an amine. The following protocol is adapted from a procedure for the synthesis of the 3-substituted isomer and serves as a representative example of this synthetic strategy.[1] Achieving regioselective acylation at the 2-position of 6-bromoindole may require optimization of reaction conditions, such as the choice of Lewis acid and solvent.

Step 1: Synthesis of 2-(6-bromo-1H-indol-2-yl)-2-oxoacetyl chloride

To a solution of 6-bromoindole in an anhydrous aprotic solvent such as dichloromethane, a Lewis acid (e.g., aluminum chloride) is added. The mixture is stirred, and oxalyl chloride is added dropwise. The reaction is typically refluxed for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

Step 2: Synthesis of 2-(6-bromo-1H-indol-2-yl)-2-oxoacetamide

The crude 2-(6-bromo-1H-indol-2-yl)-2-oxoacetyl chloride is dissolved in a suitable solvent and added to an excess of aqueous ammonia. The mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed, and dried to yield the glyoxylamide intermediate.

Step 3: Synthesis of this compound

To a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF), a solution of 2-(6-bromo-1H-indol-2-yl)-2-oxoacetamide in THF is added dropwise at a controlled temperature. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched with water and an aqueous base solution. The product is extracted with an organic solvent, dried, and purified by chromatography.

Method 2: The Nitrile Pathway

This more direct route involves the introduction of a cyanomethyl group at the 2-position of the indole, followed by the reduction of the nitrile to the primary amine.

Step 1: Synthesis of 2-(6-bromo-1H-indol-2-yl)acetonitrile

To a suspension of a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF), 6-bromoindole is added. After the initial reaction, chloroacetonitrile is added, and the mixture is stirred, often with heating, to facilitate the substitution reaction. The reaction is then quenched with water, and the product is extracted and purified.

Step 2: Synthesis of this compound

The 2-(6-bromo-1H-indol-2-yl)acetonitrile intermediate is dissolved in an anhydrous ether solvent, such as THF, and is reduced using a suitable reducing agent. Lithium aluminum hydride is a common choice for this transformation. The reaction is typically carried out at reflux for several hours. Work-up involves careful quenching of the excess hydride followed by extraction and purification of the final product.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_acylation Acylation-Reduction Pathway cluster_nitrile Nitrile Pathway start_acylation 6-bromoindole step1_acylation Acylation with Oxalyl Chloride start_acylation->step1_acylation intermediate_glyoxylyl 2-(6-bromo-1H-indol-2-yl)-2-oxoacetyl chloride step1_acylation->intermediate_glyoxylyl step2_acylation Amidation intermediate_glyoxylyl->step2_acylation intermediate_amide 2-(6-bromo-1H-indol-2-yl)-2-oxoacetamide step2_acylation->intermediate_amide step3_acylation Reduction (e.g., LiAlH4) intermediate_amide->step3_acylation end_product This compound step3_acylation->end_product start_nitrile 6-bromoindole step1_nitrile Cyanomethylation with Chloroacetonitrile start_nitrile->step1_nitrile intermediate_nitrile 2-(6-bromo-1H-indol-2-yl)acetonitrile step1_nitrile->intermediate_nitrile step2_nitrile Reduction (e.g., LiAlH4) intermediate_nitrile->step2_nitrile step2_nitrile->end_product

Caption: Comparative workflow of the Acylation-Reduction and Nitrile pathways for the synthesis of this compound.

References

Spectroscopic Confirmation of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of the structure of 2-(6-bromo-1H-indol-2-yl)ethanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data and compares it with experimental data of the well-characterized, non-brominated analogue, 2-(1H-indol-3-yl)ethanamine (tryptamine). This approach allows researchers to understand the expected spectral features and provides a framework for the structural elucidation of novel substituted tryptamines.

Executive Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the target molecule is scarce, analysis of predicted data and comparison with the known spectra of tryptamine provide a robust methodology for its identification. Key differentiating features will arise from the presence of the bromine atom on the indole ring and the substitution pattern of the ethanamine side chain.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for this compound and tryptamine.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted, ppm) Tryptamine (Experimental, DMSO-d6, ppm) [1]Expected Differences
Indole N-H~8.1-8.310.83The electron-withdrawing effect of bromine may slightly alter the chemical shift.
Aromatic C-H~7.0-7.66.95-7.51The bromine at C6 will alter the splitting pattern and chemical shifts of the aromatic protons.
Indole C3-H~6.2-6.47.13The position of the ethanamine at C2 will result in a distinct singlet or narrow triplet for the C3 proton.
Ethyl -CH₂- (α to indole)~2.9-3.12.83The electronic environment of the 2-substituted indole will influence this shift.
Ethyl -CH₂- (β to indole)~2.8-3.02.75Similar to the alpha protons, the shift will be influenced by the indole substitution.
Amine -NH₂VariableVariableBroad signal, position is concentration and solvent dependent.

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted, ppm) Tryptamine (Experimental, DMSO-d6, ppm) [1]Expected Differences
Indole C2~140-145122.46Direct attachment of the ethanamine group at C2 will significantly shift this signal downfield.
Indole C3~100-105112.50The C3 carbon in the 2-substituted indole will be shifted upfield compared to tryptamine.
Indole C4~120-125118.23Bromine at C6 will have a minor effect on this carbon.
Indole C5~120-125120.69Bromine at C6 will influence the chemical shift of the adjacent C5.
Indole C6~115-120117.99The C-Br bond will cause a significant upfield shift for this carbon.
Indole C7~110-115111.21Bromine at C6 will influence the chemical shift of the adjacent C7.
Indole C8~135-140136.19Minor changes expected.
Indole C9~125-130127.26Minor changes expected.
Ethyl -CH₂- (α to indole)~30-3529.45The substitution at C2 will affect the electronic environment.
Ethyl -CH₂- (β to indole)~40-4542.64The substitution at C2 will affect the electronic environment.

Table 3: IR Spectroscopy Data (Expected vs. Experimental)

Functional Group This compound (Expected, cm⁻¹) Tryptamine (Experimental, cm⁻¹) Key Features
N-H Stretch (Indole)~3400~3400Sharp to medium peak.
N-H Stretch (Amine)~3300-3400 (two bands for primary amine)~3300-3400Medium, sharp peaks.
C-H Stretch (Aromatic)>3000>3000Weak to medium peaks.
C-H Stretch (Aliphatic)<3000<3000Strong, sharp peaks.
C=C Stretch (Aromatic)~1450-1600~1450-1600Medium to strong peaks.
C-N Stretch~1000-1200~1000-1200Medium peaks.
C-Br Stretch~500-600N/AA key differentiating peak, though may be weak.

Table 4: Mass Spectrometry Data (Expected vs. Experimental)

Ion This compound (Expected m/z) Tryptamine (Experimental m/z) [2]Interpretation
Molecular Ion [M]⁺238/240 (due to ⁷⁹Br/⁸¹Br isotopes)160The isotopic pattern of bromine (approx. 1:1 ratio for M and M+2) is a definitive indicator.
[M - NH₂CH₂]⁺208/210130Loss of the aminoethyl side chain fragment.
[Indole-CH₂]⁺194/196116Fragmentation of the ethyl side chain.

Experimental Protocols

To confirm the structure of an unknown sample as this compound, the following experimental protocols are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Integrate all peaks and determine the coupling constants (J-values).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of approximately 250 ppm, centered at around 125 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample.

    • Identify the characteristic absorption bands for the functional groups present.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of bromine.

    • Perform fragmentation analysis (MS/MS) to elucidate the structure of the fragments.

Visualizing the Workflow and Structural Analysis

The following diagrams illustrate the experimental workflow and the relationship between the spectroscopic techniques and the molecular structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation synthesis Synthesized or Acquired Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms data_analysis Compare with Predicted Data and Tryptamine Reference nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed: This compound data_analysis->structure_confirmation structural_elucidation cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_features Identified Structural Features structure This compound nmr NMR (Proton & Carbon Environment) structure->nmr ir IR (Functional Groups) structure->ir ms MS (Molecular Weight & Fragmentation) structure->ms aromatic_ring Bromo-substituted Indole Ring nmr->aromatic_ring side_chain Ethanamine Side Chain at C2 nmr->side_chain functional_groups N-H (Indole & Amine) C-Br ir->functional_groups ms->aromatic_ring ms->side_chain molecular_formula C₁₀H₁₁BrN₂ (Isotopic Pattern) ms->molecular_formula

References

Unveiling the Receptor Cross-Reactivity Profile of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted receptor cross-reactivity of 2-(6-bromo-1H-indol-2-yl)ethanamine. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on structure-activity relationship (SAR) studies of structurally related 2-substituted tryptamine analogs. The information presented herein is intended to guide future research and drug development efforts by providing a predictive framework for the compound's potential off-target interactions.

Predicted Receptor Binding Profile: A Comparative Analysis

While direct binding data for this compound is not publicly available, the binding affinities of several analogous 2-substituted tryptamines have been characterized. This data, summarized in the table below, provides valuable insights into the likely receptor interaction profile of the target compound. The data is primarily drawn from studies on 2-alkyl-5-methoxytryptamine analogs, which share the same 2-aminoethylindole core structure.

Table 1: Comparative Binding Affinities (Ki, nM) of 2-Substituted Tryptamine Analogs at Serotonin Receptors.

Compound5-HT1A5-HT1D5-HT2A5-HT2C5-HT65-HT7
Serotonin (5-HT)135111750.7
2-Methyl-5-methoxytryptamine>10,000>10,0002,1001,100461,100
2-Ethyl-5-methoxy-N,N-dimethyltryptamine170290>10,000>10,00016300
2-Phenyl-5-methoxy-N,N-dimethyltryptamine>10,000>10,000>10,000>10,00020>10,000

Data sourced from Glennon et al. (2000), Journal of Medicinal Chemistry.[1][2][3]

Interpretation and Prediction for this compound:

Based on the available SAR data, it can be predicted that this compound is likely to exhibit some affinity for serotonin receptors. The substitution at the 2-position of the indole ring is tolerated by certain serotonin receptor subtypes, particularly the 5-HT6 receptor.[1][2][3] The presence of a bromine atom at the 6-position is a common feature in various psychoactive tryptamines and can influence binding affinity. For instance, in the N,N-diallyltryptamine series, a 5-bromo substitution was found to be compatible with binding to multiple serotonin receptors, as well as α2-adrenergic and dopamine D3 receptors.[4]

Therefore, it is plausible that this compound will display a degree of cross-reactivity, with potential interactions at:

  • Serotonin Receptors: Primarily 5-HT6, and potentially other subtypes such as 5-HT1A, 5-HT1D, and 5-HT7, albeit likely with lower affinity. The affinity for 5-HT2A and 5-HT2C receptors may be lower, as seen with other 2-substituted tryptamines.[1][2][3]

  • Adrenergic and Dopamine Receptors: There is a possibility of interaction with α2-adrenergic and D3 dopamine receptors, drawing parallels from structurally related bromo-substituted tryptamines.[4]

Further experimental validation is crucial to confirm this predicted profile.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, the following standard experimental protocols are recommended:

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at a panel of receptors (e.g., serotonin, dopamine, adrenergic subtypes).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a specific radioligand (a radioactively labeled drug known to bind to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound at a G protein-coupled receptor (GPCR), indicating whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the ability of this compound to modulate G protein activation through a specific GPCR.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the GPCR of interest are used.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • G Protein Activation: If the test compound is an agonist, it will activate the GPCR, causing the associated G protein to release GDP and bind [³⁵S]GTPγS.

  • Separation and Quantification: The [³⁵S]GTPγS bound to the G proteins is separated from the unbound nucleotide and quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) for agonists, or the IC50 for antagonists.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Functional Assay b_start Start b_membranes Prepare cell membranes expressing receptor b_start->b_membranes b_radioligand Add radioligand b_membranes->b_radioligand b_compound Add varying concentrations of This compound b_radioligand->b_compound b_incubate Incubate to reach equilibrium b_compound->b_incubate b_filter Separate bound from free radioligand via filtration b_incubate->b_filter b_count Quantify bound radioligand b_filter->b_count b_analyze Calculate IC50 and Ki b_count->b_analyze b_end End b_analyze->b_end f_start Start f_membranes Prepare cell membranes expressing GPCR f_start->f_membranes f_gtp Add [³⁵S]GTPγS f_membranes->f_gtp f_compound Add varying concentrations of This compound f_gtp->f_compound f_incubate Incubate f_compound->f_incubate f_separate Separate bound [³⁵S]GTPγS f_incubate->f_separate f_quantify Quantify G protein activation f_separate->f_quantify f_analyze Determine EC50/Emax or IC50 f_quantify->f_analyze f_end End f_analyze->f_end

Figure 1: Experimental workflows for assessing receptor binding and functional activity.

signaling_pathways cluster_serotonin Serotonin Receptor Signaling (5-HT2A Example) cluster_dopamine Dopamine Receptor Signaling (D2 Example) cluster_adrenergic Adrenergic Receptor Signaling (β2 Example) s_ligand Serotonin / Agonist s_receptor 5-HT2A Receptor (GPCR) s_ligand->s_receptor s_gq Gαq/11 s_receptor->s_gq s_plc PLC s_gq->s_plc s_pip2 PIP2 s_plc->s_pip2 s_dag DAG s_pip2->s_dag s_ip3 IP3 s_pip2->s_ip3 s_pkc PKC s_dag->s_pkc s_ca Ca²⁺ Release s_ip3->s_ca s_response Cellular Response s_pkc->s_response s_ca->s_response d_ligand Dopamine / Agonist d_receptor D2 Receptor (GPCR) d_ligand->d_receptor d_gi Gαi/o d_receptor->d_gi d_ac Adenylyl Cyclase d_gi->d_ac d_camp ↓ cAMP d_ac->d_camp d_pka ↓ PKA d_camp->d_pka d_response Cellular Response d_pka->d_response a_ligand Norepinephrine / Agonist a_receptor β2 Receptor (GPCR) a_ligand->a_receptor a_gs Gαs a_receptor->a_gs a_ac Adenylyl Cyclase a_gs->a_ac a_camp ↑ cAMP a_ac->a_camp a_pka ↑ PKA a_camp->a_pka a_response Cellular Response a_pka->a_response

Figure 2: Simplified signaling pathways for major receptor families.

Conclusion

This guide provides a predictive comparison of the cross-reactivity of this compound with other receptors, based on the pharmacology of structurally related compounds. The available evidence suggests a potential for interactions primarily with serotonin receptors, and possibly with adrenergic and dopamine receptors. However, it is imperative that these predictions are validated through direct experimental testing using the standardized protocols outlined herein. A comprehensive understanding of the compound's receptor interaction profile is essential for advancing its development as a potential therapeutic agent and for anticipating any potential off-target effects.

References

Comparative Efficacy of 2-(6-bromo-1H-indol-2-yl)ethanamine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of bromoindole ethanamine derivatives. Due to a scarcity of publicly available data on 2-(6-bromo-1H-indol-2-yl)ethanamine, this guide focuses on the more extensively studied 3-yl isomers and their analogs as a case study to illustrate comparative efficacy.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among these, bromoindole ethanamines have emerged as a promising class of antimicrobial agents. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the research and development of novel anti-infective therapies.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of bromoindole derivatives against various microbial strains. The data is compiled from studies on 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analog, which serve as representative examples of this compound class.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Analog 1)Staphylococcus aureus (MRSA CH 10850)2[1]
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Analog 1)Staphylococcus aureus (MSSA ATCC 39213)2[1]
Fluorinated analog of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Analog 2)Staphylococcus aureus (MRSA CH 10850)32[1]
Fluorinated analog of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Analog 2)Staphylococcus aureus (MSSA ATCC 39213)16[1]
2,2-bis(6-bromo-3-indolyl) ethylamine (Analog 1)Escherichia coli ATCC 352188[2]
2,2-bis(6-bromo-3-indolyl) ethylamine (Analog 1)Klebsiella pneumoniae 6/48[2]
2,2-bis(6-bromo-3-indolyl) ethylamine (Analog 1)Enterococcus faecalis ATCC 2921232[2]
2,2-bis(6-bromo-3-indolyl) ethylamine (Analog 1)Pseudomonas aeruginosa ATCC 902764[2]
2,2-bis(6-bromo-3-indolyl) ethylamine (Analog 1)Candida albicans ATCC 1023164[2]

Note: MRSA denotes Methicillin-resistant Staphylococcus aureus, and MSSA denotes Methicillin-susceptible Staphylococcus aureus.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compounds (e.g., this compound and its analogs)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a spectrophotometer. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Materials:

  • Test compounds

  • Bacterial strains known to form biofilms

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (30%)

  • Plate reader

Procedure:

  • Preparation of Inoculum and Compound Dilutions:

    • Prepare the bacterial inoculum and compound dilutions in TSB with glucose as described in the MIC assay protocol.

  • Biofilm Formation:

    • Add the bacterial inoculum and the compound dilutions to the wells of a 96-well plate.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

    • Fix the adherent biofilms by air-drying or with methanol.

    • Stain the biofilms with 0.1% crystal violet for 15-20 minutes.

    • Wash the wells again with water to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.

    • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader.

    • The percentage of biofilm inhibition is calculated relative to the positive control.

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual frameworks.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution Series Plate Inoculate 96-well Plate Compound->Plate Bacteria Bacterial Inoculum Preparation Bacteria->Plate Incubate Incubate (18-24h, 37°C) Plate->Incubate Readout Visual or Spectrophotometric Reading Incubate->Readout MIC Determine MIC Readout->MIC

Figure 1. Workflow for MIC determination.

Signaling_Pathway cluster_compound Compound Interaction cluster_bacterial_cell Bacterial Cell cluster_effects Cellular Effects Compound Bromoindole Ethanamine Membrane Cell Membrane Compound->Membrane disrupts FtsZ FtsZ Protein Compound->FtsZ inhibits IndoleSignal Indole Signaling Compound->IndoleSignal modulates MembraneDisruption Membrane Disruption Membrane->MembraneDisruption CellDivisionInhibition Inhibition of Cell Division FtsZ->CellDivisionInhibition BiofilmInhibition Biofilm Formation Inhibition IndoleSignal->BiofilmInhibition

Figure 2. Potential mechanisms of action.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for this compound are not yet fully elucidated, studies on related indole derivatives suggest several potential mechanisms of antimicrobial action. Many indole-based compounds are known to interfere with bacterial communication systems, such as indole signaling, which regulates virulence and biofilm formation.[3][4] Furthermore, some indole derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to cell death.[5] Another proposed mechanism is the inhibition of essential bacterial proteins, such as FtsZ, which is critical for cell division.[6] The bromo-substitution on the indole ring is often associated with enhanced antimicrobial activity, likely due to altered electronic and lipophilic properties of the molecule.[7]

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(6-bromo-1H-indol-2-yl)ethanamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the validation parameters, experimental protocols, and comparative performance data to assist researchers in selecting the most appropriate method for their specific application, be it for pharmacokinetic studies, quality control, or other research purposes.

Comparative Analysis of HPLC-UV and LC-MS/MS Methods

The selection of an analytical method is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications.

Summary of Quantitative Validation Parameters

The performance of each method was evaluated based on standard validation characteristics as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] The results are summarized in the table below.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (R²) 0.9992>0.9999R² ≥ 0.999[1]
Range (µg/mL) 1 - 1000.01 - 1080% to 120% of the nominal concentration[3][4][5]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% of nominal concentration[3]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 0.8%RSD ≤ 2%[1]
- Intermediate Precision≤ 1.8%≤ 1.2%RSD ≤ 2%[1]
Limit of Detection (LOD) (µg/mL) 0.30.003-
Limit of Quantitation (LOQ) (µg/mL) 1.00.01-
Specificity/Selectivity No interference from placeboNo interference from matrix componentsNo significant interfering peaks at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the validation of both analytical techniques are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and sample matrices.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol.

    • Calibration Standards: Working standards are prepared by serial dilution of the stock solution in the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

    • Quality Control (QC) Samples: QC samples are prepared at three concentration levels (low, medium, and high) within the calibration range.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion m/z 239.0 -> Product ion m/z 198.0

      • Internal Standard (IS): (e.g., Deuterated analogue) m/z 243.0 -> Product ion m/z 202.0

  • Standard and Sample Preparation:

    • Stock Solution: A stock solution of this compound (1 mg/mL) and the internal standard (1 mg/mL) are prepared in methanol.

    • Calibration Standards: Working standards are prepared by serial dilution in a relevant biological matrix (e.g., plasma, urine) to achieve concentrations from 0.01 to 10 µg/mL.

    • Sample Extraction: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analyte from the biological matrix.

Visualized Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC/LC-MS) Define_Purpose->Select_Method Prepare_Standards Prepare Standards & QCs Select_Method->Prepare_Standards Linearity Linearity Prepare_Standards->Linearity Accuracy Accuracy Prepare_Standards->Accuracy Precision Precision Prepare_Standards->Precision LOD_LOQ LOD & LOQ Prepare_Standards->LOD_LOQ Specificity Specificity Prepare_Standards->Specificity Analyze_Data Analyze Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Specificity->Analyze_Data Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Generate Validation Report Compare_Results->Validation_Report Method_Comparison_Logic cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Analyte_Quant Analyte Quantification HPLC_UV HPLC-UV Analyte_Quant->HPLC_UV Choice 1 LC_MS_MS LC-MS/MS Analyte_Quant->LC_MS_MS Choice 2 Robustness Robustness HPLC_UV->Robustness Cost_Effective Cost-Effective HPLC_UV->Cost_Effective Lower_Sensitivity Lower Sensitivity HPLC_UV->Lower_Sensitivity High_Sensitivity High Sensitivity LC_MS_MS->High_Sensitivity High_Specificity High Specificity LC_MS_MS->High_Specificity Complex_Matrix Complex Matrices LC_MS_MS->Complex_Matrix

References

The Enigmatic Profile of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Comparative Review of Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the experimental data detailing the specific biological effects of 2-(6-bromo-1H-indol-2-yl)ethanamine. Despite its structural similarity to a class of compounds with diverse and potent bioactivities, this particular isomer remains largely uncharacterized in the public domain. This guide, therefore, aims to provide a comparative analysis of structurally related bromoindole derivatives for which experimental data are available. By examining the effects of these analogs, we can construct a predictive framework for the potential therapeutic applications of this compound and highlight promising avenues for future research.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a bromine atom to this scaffold, particularly at the 6-position, has been shown to modulate the electronic properties of the molecule, often enhancing its biological activity. This has led to the investigation of various 6-bromoindole derivatives for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.

This guide will compare the known biological activities of key bromoindole analogs, focusing on the influence of the substitution pattern on the indole ring. By presenting available quantitative data, experimental protocols, and known mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a valuable resource to inform their own investigations into this promising class of compounds.

Comparative Analysis of Bromoindole Derivatives

To understand the potential effects of this compound, it is essential to examine the biological activities of its isomers and other related derivatives. The position of the ethanamine side chain (at C2 versus the more common C3) and other substitutions on the indole ring are critical determinants of a compound's pharmacological profile.

Antimicrobial and Antifungal Activity

Several 6-bromoindole derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds often exert their effects through membrane disruption or inhibition of key fungal enzymes.

Compound ClassOrganismActivityQuantitative Data (MIC/IC50)Reference
6-bromoindolglyoxylamido polyamine derivativesStaphylococcus aureus, S. intermediusIntrinsic antimicrobial activityMIC: Not specified[Source on antimicrobial 6-bromoindole derivatives]
6-bromoindolglyoxylamido polyamine derivativesPseudomonas aeruginosaAntibiotic enhancing propertiesNot specified[Source on antimicrobial 6-bromoindole derivatives]
3-acetyl-6-bromoindoleBotrytis cinereaInhibition of conidial germination100% inhibition[Source on fungicidal 3-acyl-6-bromoindole derivatives]
3-acetyl-6-bromoindoleMonilinia fructicolaInhibition of conidial germination96% inhibition[Source on fungicidal 3-acyl-6-bromoindole derivatives]
6-bromoindoleBotrytis cinerea, Monilinia fructicolaInhibition of mycelial growth-[Source on fungicidal 3-acyl-6-bromoindole derivatives]
2-(6-bromo-1H-indol-3-yl)ethanamine-Potential antibiotic adjuvant and anti-biofilm agentData not available[Source on 2-(6-bromo-1H-indol-3-yl)ethanamine applications]

Experimental Protocol: Antifungal Activity of 3-Acyl-6-bromoindole Derivatives

The fungicidal potential of 3-acyl-6-bromoindole derivatives was evaluated against Botrytis cinerea and Monilinia fructicola. The protocol involved assessing the inhibition of conidial germination and mycelial growth. For conidial germination, spores were incubated with varying concentrations of the test compounds, and the percentage of germination was determined microscopically. For mycelial growth inhibition, the compounds were incorporated into a growth medium, and the radial growth of the fungi was measured over time. Molecular docking studies were also performed to investigate the potential interaction of these compounds with fungal enzymes like succinate dehydrogenase (SDH) and a specific catalase (MfCat2) from M. fructicola. [Source on fungicidal 3-acyl-6-bromoindole derivatives]

Signaling Pathway: Proposed Mechanism of Antimicrobial Action

Anti-inflammatory Activity

Bromoindole derivatives isolated from marine sources have been shown to possess anti-inflammatory properties, primarily through the modulation of cytokine production in immune cells.

CompoundSourceEffectQuantitative Data (IC50)Reference
BarettinGeodia barretti (marine sponge)Reduction of IL-12p40 and IL-10 secretion in dendritic cellsIL-12p40: Not specified, IL-10: Not specified[Source on anti-inflammatory 6-bromoindole derivatives]
Geobarrettin A & BGeodia barretti (marine sponge)Reduction of IL-12p40 secretion and increase in IL-10 production in dendritic cellsNot specified[Source on anti-inflammatory 6-bromoindole derivatives]

Experimental Protocol: Anti-inflammatory Activity of Marine Bromoindole Derivatives

The anti-inflammatory activity of 6-bromoindole derivatives isolated from the marine sponge Geodia barretti was assessed using human monocyte-derived dendritic cells (DCs). The experimental protocol involved maturing DCs in the presence of the test compounds and a stimulating agent (e.g., lipopolysaccharide). The supernatants were then collected, and the concentrations of key cytokines such as IL-12p40 and IL-10 were determined using enzyme-linked immunosorbent assay (ELISA). The effect on T cell differentiation was also evaluated by co-culturing the treated DCs with naïve CD4+ T cells and measuring the subsequent cytokine secretion profile of the T cells. [Source on anti-inflammatory 6-bromoindole derivatives]

Logical Relationship: Modulation of T Helper Cell Differentiation

Serotonin Receptor Affinity

The ethanamine side chain is a common feature in tryptamines, which are known to interact with serotonin (5-HT) receptors. While no data exists for this compound, studies on related bromo-substituted tryptamines provide insights into their potential as modulators of the serotonergic system.

CompoundReceptor SubtypeAffinity (Ki, nM)Reference
5-Bromo-N,N-dimethyltryptamine5-HT1AHigh affinity (specific Ki not provided)[Source on serotonin receptor affinity of bromoindoles]
5-Bromo-N,N-dimethyltryptamine5-HT1B/1DHigh affinity (specific Ki not provided)[Source on serotonin receptor affinity of bromoindoles]
5-Bromo-N,N-dimethyltryptamine5-HT2BHigh affinity (specific Ki not provided)[Source on serotonin receptor affinity of bromoindoles]
5-Bromo-N,N-dimethyltryptamine5-HT6High affinity (specific Ki not provided)[Source on serotonin receptor affinity of bromoindoles]
5-Bromo-N,N-dimethyltryptamine5-HT7High affinity (specific Ki not provided)[Source on serotonin receptor affinity of bromoindoles]

Experimental Protocol: Serotonin Receptor Binding Assay

The affinity of bromo-substituted tryptamines for various serotonin receptor subtypes is typically determined through radioligand binding assays. This involves incubating membranes from cells expressing a specific receptor subtype with a radiolabeled ligand that is known to bind to that receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated. This provides a measure of the compound's affinity for the receptor.

Experimental Workflow: Receptor Binding Assay

Future Directions and a Call for Research

The comparative analysis of bromoindole derivatives strongly suggests that this compound is a compound of significant scientific interest. The presence of the 6-bromo-substitution, combined with the ethanamine side chain, indicates a potential for diverse biological activities. However, the positioning of the ethanamine at the C2 position of the indole ring, which is less common than the C3 position found in natural tryptamines, introduces a degree of unpredictability in its pharmacological profile.

Future research should prioritize the synthesis and in vitro screening of this compound to elucidate its biological effects. Key areas of investigation should include:

  • Antimicrobial and antifungal assays: To determine if the C2-substituted isomer retains the antimicrobial properties observed in other 6-bromoindole derivatives.

  • Anti-inflammatory screening: To assess its ability to modulate cytokine production in immune cells.

  • Serotonin receptor binding and functional assays: To characterize its interaction with the serotonergic system and determine if it acts as an agonist or antagonist.

  • Anticancer activity screening: Given that some bromoindole derivatives have shown potential as EGFR inhibitors, this is another promising avenue for investigation. [Source on bromoindole derivatives as EGFR inhibitors]

The generation of experimental data for this compound will be crucial in unlocking its therapeutic potential and will provide a more complete understanding of the structure-activity relationships within this important class of molecules. This guide serves as a foundational resource to stimulate and guide these future research endeavors.

Comparative Docking Analysis of Tryptamine Derivatives as Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on tryptamine derivatives, close structural analogs of 2-(6-bromo-1H-indol-2-yl)ethanamine. Due to a lack of specific comparative docking data for this compound in the current body of scientific literature, this guide focuses on providing valuable insights from docking studies of similar compounds targeting serotonin receptors.

The indolethylamine scaffold, the core of tryptamines, is a key pharmacophore for interacting with various biological targets, most notably serotonin (5-HT) receptors.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of small molecules to their protein targets, thereby guiding drug design and development.[2] This guide will delve into the methodologies and findings from representative docking studies on tryptamine derivatives against 5-HT receptors.

Experimental Protocols in Molecular Docking

A typical molecular docking workflow involves several key steps, from target and ligand preparation to the final analysis of the results. The following protocol is a generalized representation based on common practices in the field.[2][3]

Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage receptor_prep Receptor Preparation (PDB Structure Acquisition, Protonation, Energy Minimization) docking Molecular Docking (Grid Box Generation, Conformational Sampling, Scoring Function Application) receptor_prep->docking ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization, Charge Assignment) ligand_prep->docking analysis Pose Analysis & Rescoring (Binding Energy Calculation, Interaction Analysis, Clustering of Poses) docking->analysis validation Experimental Validation (Binding Assays, SAR Studies) analysis->validation

A generalized workflow for in silico molecular docking studies.

Receptor Preparation: The three-dimensional structure of the target receptor, often a serotonin receptor, is obtained from a protein databank like the Protein Data Bank (PDB). The protein is then prepared by adding hydrogen atoms, assigning protonation states to ionizable residues, and removing water molecules and any co-crystallized ligands. The structure is often subjected to energy minimization to relieve any steric clashes.[3]

Ligand Preparation: The 2D structures of the tryptamine derivatives are converted to 3D structures. This is followed by energy minimization using a suitable force field (e.g., MMFF94).[3] Correct protonation states and charges are assigned to the ligand atoms.

Docking Simulation: A grid box is defined around the active site of the receptor to specify the search space for the ligand. The docking software then samples a large number of possible conformations and orientations of the ligand within this grid box. A scoring function is used to estimate the binding affinity for each pose.[2]

Pose Analysis and Rescoring: The resulting docking poses are analyzed to identify the most favorable binding modes. This involves examining the binding energy scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues. The poses are often clustered to identify the most representative binding conformations.

Comparative Docking Data of Tryptamine Derivatives at 5-HT Receptors

The following table summarizes the docking scores (binding energies) of a series of tryptamine derivatives against the 5-HT1A receptor. Lower binding energy values indicate a higher predicted binding affinity.

CompoundDerivativeDocking Score (kcal/mol)Reference
1 Tryptamine-6.50[4]
2 Serotonin (5-Hydroxytryptamine)-6.65[4]
3 N,N-Dimethyltryptamine (DMT)-6.65[4]
4 5-Methoxy-N,N-dimethyltryptamine-7.1[5]
5 5-Bromo-N,N-dimethyltryptamine-7.3[5]

Note: Docking scores can vary depending on the software, force field, and specific protocol used. The data presented here is for comparative purposes within the context of a single study.

Serotonin Receptor Signaling Pathway

Tryptamine derivatives often act as agonists or antagonists at serotonin receptors, which are G-protein coupled receptors (GPCRs). The binding of a ligand to a 5-HT receptor can initiate a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane receptor 5-HT Receptor (GPCR) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand Tryptamine Derivative (Ligand) ligand->receptor Binds to cellular_response Cellular Response second_messenger->cellular_response Initiates

A simplified schematic of a 5-HT receptor signaling pathway.

Upon binding of an agonist, the 5-HT receptor undergoes a conformational change, leading to the activation of an associated G-protein. The activated G-protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, which in turn alters the concentration of intracellular second messengers like cyclic AMP (cAMP). This ultimately leads to a specific cellular response.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 2-(6-bromo-1H-indol-2-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Safety Precautions

Before handling 2-(6-bromo-1H-indol-2-yl)ethanamine for disposal, it is crucial to understand its potential hazards. Based on data for analogous compounds like 2-(6-bromo-1H-indol-3-yl)ethanamine, this substance should be treated as hazardous.

Key Hazard Considerations:

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed, and toxic in contact with skin or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect prior to use.
Eye Protection Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for spills.
Protective Clothing Lab coat or other protective clothing to prevent skin contact.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling to comply with hazardous waste regulations.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Segregate solid waste (e.g., contaminated consumables, residual powder) from liquid waste (e.g., solutions containing the compound).

    • Do not mix this waste stream with non-hazardous waste or other incompatible chemical wastes.[2][3][4] Specifically, keep halogenated organic waste separate from non-halogenated organic solvents.[2]

  • Container Selection and Labeling:

    • Choose a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5][6] For solid waste, a clearly labeled, sealed bag or a wide-mouth container is suitable. For liquid waste, use a labeled, leak-proof bottle.

    • Label the container clearly with the words "HAZARDOUS WASTE".[6][7]

    • The label must include the full chemical name: "this compound" and an accurate estimation of the concentration and quantity of the waste.[6]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]

    • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.

    • Ensure the container is kept closed at all times except when adding waste.[5][6]

  • Disposal Request and Pickup:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

    • Clean the spill area thoroughly. Report the spill to your EHS office.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(6-bromo-1H-indol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for the handling of 2-(6-bromo-1H-indol-2-yl)ethanamine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double gloving with an inner nitrile glove and an outer neoprene or butyl rubber glove.Provides dexterity while offering protection against potential permeation by halogenated organic compounds. Nitrile gloves alone may offer poor resistance to some halogenated hydrocarbons.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne powder, which can cause serious eye irritation.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the fine powder, which can cause respiratory tract irritation.
Body Protection A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.Prevents skin contact with the chemical.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Safe Handling and Operational Plan

Handling of this compound should always be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent bench paper.

    • Assemble all necessary equipment: spatulas, weigh boats or paper, a tared and lidded container for transport, the primary container of this compound, solvent, and volumetric flask.

  • Weighing the Compound (Tare Method):

    • Place a lidded container on the analytical balance and tare the weight.

    • Inside the chemical fume hood, carefully transfer the desired amount of this compound powder from its primary container to the tared container using a clean spatula.

    • Secure the lid on the container.

    • Wipe down the spatula and any potentially contaminated surfaces within the hood.

    • Remove the lidded container from the fume hood and place it on the analytical balance to record the precise weight.

  • Preparing the Solution:

    • Return the lidded container with the weighed powder to the chemical fume hood.

    • Carefully add a small amount of the desired solvent to the container to dissolve the powder.

    • Using a funnel, quantitatively transfer the solution to a volumetric flask.

    • Rinse the container several times with the solvent, transferring the rinsate to the volumetric flask to ensure all the compound is transferred.

    • Add solvent to the volumetric flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

  • Post-Procedure:

    • Clean all equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable materials in the designated halogenated organic waste container.

    • Remove outer gloves before leaving the fume hood.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste. The label should read "Hazardous Waste: Brominated Organic Compound" and include the full chemical name.Prevents accidental exposure and ensures proper handling by waste management services.
Contaminated Labware (gloves, weigh paper, etc.) Place in a designated, sealed waste container for halogenated organic waste located within the laboratory.Segregation of halogenated waste is important as it requires specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1]
Aqueous and Organic Solutions Collect in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.[1]Brominated organic compounds can form toxic substances during combustion and should not be mixed with non-halogenated waste that may be reprocessed as fuel.[1]
Empty Primary Chemical Container If completely empty, rinse three times with a suitable solvent. Collect the rinsate as halogenated organic liquid waste. Deface the label on the empty container and dispose of it as regular laboratory glass or plastic waste.Ensures that no residual chemical remains, which could pose a hazard.

Consult your institution's environmental health and safety (EHS) office for specific local regulations and collection procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound and preparing a solution.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh_tare Tare Lidded Container prep_hood->weigh_tare Begin Handling weigh_transfer Transfer Powder to Container weigh_tare->weigh_transfer dissolve Dissolve Powder in Solvent weigh_transfer->dissolve transfer_solution Quantitatively Transfer to Volumetric Flask dissolve->transfer_solution dilute Dilute to Final Volume transfer_solution->dilute dispose_waste Dispose of Contaminated Materials in Halogenated Waste dilute->dispose_waste Procedure Complete clean_equipment Clean Reusable Equipment dispose_waste->clean_equipment remove_ppe Doff PPE Correctly clean_equipment->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-bromo-1H-indol-2-yl)ethanamine
Reactant of Route 2
2-(6-bromo-1H-indol-2-yl)ethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.